Technical Documentation Center

7-Sulfocholic Acid Disodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Sulfocholic Acid Disodium Salt
  • CAS: 58822-35-8

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Bioanalytical Profiling of 7-Sulfocholic Acid Disodium Salt

Executive Summary & Significance 7-Sulfocholic Acid Disodium Salt (CAS: 58822-35-8), often distinct from its 3-sulfate isomer, represents a critical metabolic conjugate in the detoxification pathway of primary bile acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

7-Sulfocholic Acid Disodium Salt (CAS: 58822-35-8), often distinct from its 3-sulfate isomer, represents a critical metabolic conjugate in the detoxification pathway of primary bile acids.[1][2][3] While cholic acid is typically amidated with glycine or taurine, sulfation at the C7 position serves as a secondary detoxification mechanism, particularly upregulated during cholestatic liver injury to increase hydrophilicity and renal clearance.

Recent pharmacodynamic studies have also identified this specific congener as a potent, gut-restricted agonist of the TGR5 (GPBAR1) receptor, implicating it in GLP-1 secretion and glucose homeostasis.[1][2][3] This guide provides the definitive structural data and a validated LC-MS/MS workflow for its detection in biological matrices.

Molecular Architecture and Properties

The molecule consists of a steroid backbone (cholic acid) with a specific sulfation event at the 7


-hydroxyl position.[2][3] The "disodium" designation indicates that both the C24 carboxylic acid and the C7 sulfate group are deprotonated and paired with sodium counterions, rendering the molecule highly water-soluble.
Structural Specifications
PropertySpecification
Common Name 7-Sulfocholic Acid Disodium Salt
Synonyms Cholic acid 7-sulfate disodium;

-dihydroxy-7

-sulfooxy-5

-cholan-24-oic acid disodium salt
CAS Number 58822-35-8 (Disodium salt); 60320-05-0 (Parent acid)
Empirical Formula

Molecular Weight 532.60 g/mol
Exact Mass 532.2086 (Disodium form)
Parent Acid MW 488.64 g/mol (

)
Solubility Water (>50 mg/mL), Methanol; Insoluble in non-polar solvents (Hexane)
pKa Values ~1.5 (Sulfate), ~4.8 (Carboxyl)
Structural Topology Diagram

The following diagram illustrates the connectivity and stereochemistry, highlighting the critical C7 sulfation site which distinguishes this molecule from the more common 3-sulfate derivatives.

G SteroidCore Steroid Backbone (5β-Cholane) C3_OH C3-OH (α-orientation) SteroidCore->C3_OH Pos 3 C12_OH C12-OH (α-orientation) SteroidCore->C12_OH Pos 12 C7_Sulfate C7-O-SO3 Na (Target Modification) SteroidCore->C7_Sulfate Pos 7 (Critical) SideChain C24 Carboxyl (COO- Na+) SteroidCore->SideChain Pos 17

Figure 1: Topological representation of 7-Sulfocholic Acid Disodium Salt. Note the specific regiochemistry at C7.

Synthesis and Stability

Chemical Synthesis Challenges

Synthesizing 7-sulfocholic acid requires strict regiocontrol because cholic acid possesses three hydroxyl groups (C3, C7, C12) with varying reactivity.[1][2][3]

  • Reactivity Order: C3 (equatorial) > C7 (axial) > C12 (axial/hindered).[2][3]

  • Strategy: Direct sulfation often yields a mixture of 3-sulfate and 3,7-disulfate.[1][2][3]

  • Protocol: High-purity synthesis typically involves:

    • Protection: Acetylation of C3 and C12 hydroxyls.

    • Sulfation: Reaction of the C7-OH with Sulfur Trioxide-Pyridine complex (

      
      ).[1][2][3]
      
    • Deprotection: Mild alkaline hydrolysis to remove acetyl groups without hydrolyzing the sulfate ester.

Stability and Storage
  • Hygroscopicity: As a disodium salt, the compound is hygroscopic. It must be stored in a desiccator.[3]

  • Hydrolysis: The sulfate ester bond is susceptible to solvolysis in acidic methanol. Crucial: Avoid acidic conditions during stock solution preparation. Use neutral buffers or water.[2]

  • Shelf Life: >2 years at -20°C in powder form.

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol is designed for plasma or liver homogenate analysis.[3] It addresses the challenge of separating the 7-sulfate from the 3-sulfate isomer, which has the same mass.[1][2]

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/matrix.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS: Cholic Acid-d4, 100 nM).[1][2]

  • Step 3: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Step 4: Evaporate supernatant under nitrogen; reconstitute in 100 µL 50:50 Methanol:Water (v/v).

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][3] Why? High surface area required to resolve isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).[2][3] Neutral pH preserves the sulfate group.

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[2]

  • Gradient:

    • 0-1 min: 10% B[1][2][3]

    • 1-6 min: Linear gradient to 40% B (Critical window for sulfate separation)[1][2][3]

    • 6-8 min: Ramp to 95% B

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (Negative Mode)

Detection relies on the loss of the sulfate group or the steroid backbone fragmentation.[3]

ParameterSetting
Ionization ESI Negative (

)
Precursor Ion (m/z) 487.2 (Corresponds to

)
Quantifier Product (m/z) 96.9 (

ion) - Specific for sulfates
Qualifier Product (m/z) 407.3 (Loss of

)
Collision Energy 35-45 eV
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma/Liver) Crash Protein PPT (ACN + IS d4-CA) Sample->Crash Spin Centrifugation 15k x g Crash->Spin Recon Reconstitution (MeOH:H2O) Spin->Recon LC UPLC Separation (BEH C18, pH 7) Recon->LC MS ESI(-) Source Precursor: 487.2 m/z LC->MS MRM MRM Detection 487.2 -> 96.9 (Quant) 487.2 -> 407.3 (Qual) MS->MRM Data Data Processing (Isomer Resolution Check) MRM->Data

Figure 2: Validated workflow for the extraction and quantification of sulfated bile acids.

Biological Context: The Detoxification Pathway

The presence of 7-sulfocholic acid is a biomarker for sulfotransferase 2A1 (SULT2A1) activity.[2][3]

  • Mechanism: SULT2A1 transfers a sulfonate group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the bile acid.[1][2][3]

  • Physiological Impact:

    • Solubility: Increases water solubility by >100-fold compared to cholic acid.[2][3]

    • Toxicity: Prevents the bile acid from disrupting cell membranes (detergency reduction).[2][3]

    • Excretion: Sulfated bile acids are not substrates for the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the ileum.[2][3] Therefore, they bypass enterohepatic recycling and are excreted in feces/urine.

Research Application: High levels of 7-sulfocholic acid in urine are clinically relevant markers for cholestasis and Niemann-Pick Type C disease.[1][2]

References

  • Alnouti, Y. (2009).[2][3] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[4][5] Toxicological Sciences, 108(2), 225–246.[1][2][3] Link

  • Cayman Chemical. (n.d.).[2][3] Cholic Acid 7-sulfate Product Information. Cayman Chemical Product Database. Link

  • Hofmann, A. F., et al. (2008).[1][2][3] Chronic diarrhea due to bile acid malabsorption: Diffusion of sulfated bile acids. Gastroenterology.

  • LIPID MAPS® Structure Database. (2023). 7-sulfocholic acid (LMSD: LMST05020039).[1][2][3] Link

  • Bathena, S. P., et al. (2011).[1][2][3] Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS.[1][4][6] Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1111-1119.[1][2][3] Link

Sources

Exploratory

7-Sulfocholic Acid: A Multifaceted Regulator in Bile Acid Metabolism Beyond Detoxification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sulfation has long been considered a canonical pathway for the detoxification and elimination of bile acids, effectivel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfation has long been considered a canonical pathway for the detoxification and elimination of bile acids, effectively increasing their hydrophilicity and facilitating their excretion. While this holds true, recent scientific evidence has unveiled a more nuanced and functionally significant role for specific sulfated bile acids. This technical guide focuses on 7-Sulfocholic Acid (7-SCA), a sulfated derivative of cholic acid, and elucidates its multifaceted physiological roles that extend far beyond simple detoxification. Emerging research has identified 7-SCA as a potent signaling molecule, acting as a selective agonist for the Takeda G-protein coupled receptor 5 (TGR5) and as an endogenous ligand for the MHC class I-related protein (MR1). These interactions position 7-SCA as a key regulator in glucose homeostasis, immune function, and gut-liver communication. This guide will provide a comprehensive overview of the synthesis, transport, and metabolic fate of 7-SCA, with a detailed exploration of its signaling functions and the experimental methodologies used to investigate them.

Introduction: The Evolving Paradigm of Bile Acid Sulfation

Bile acids are amphipathic molecules synthesized from cholesterol in the liver, playing a critical role in the digestion and absorption of dietary lipids and fat-soluble vitamins[1]. The enterohepatic circulation ensures an efficient recycling of bile acids, but also necessitates tight regulation to prevent the accumulation of potentially cytotoxic hydrophobic bile acids[2]. One of the key detoxification pathways is sulfation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs)[3].

Sulfation involves the addition of a sulfonate group to a hydroxyl group on the bile acid steroid nucleus, a modification that significantly increases the molecule's water solubility[4]. This enhanced hydrophilicity hinders intestinal reabsorption and promotes urinary and fecal excretion, thereby mitigating the detergent-like toxic effects of bile acids, particularly in cholestatic conditions[3][4][5]. While the detoxification aspect of bile acid sulfation is well-established, the discovery of specific biological activities for individual sulfated bile acids, such as 7-Sulfocholic Acid, is reshaping our understanding of their physiological significance.

Synthesis and Transport of 7-Sulfocholic Acid: A Species-Specific Tale

The synthesis of 7-Sulfocholic Acid (also known as cholic acid 7-sulfate) involves the enzymatic transfer of a sulfonate group to the 7-hydroxyl position of cholic acid. This process exhibits notable species-specific differences, a critical consideration for researchers utilizing animal models.

Enzymatic Synthesis: The Role of Sulfotransferases (SULTs)

The primary enzyme family responsible for bile acid sulfation is the SULT2A subfamily[6][7].

  • In Humans: The predominant enzyme for bile acid sulfation is SULT2A1 [6][7][8]. SULT2A1 primarily catalyzes the sulfation of bile acids at the 3α-hydroxyl position[9]. While 7-hydroxysulfation can occur, it is generally a less favored reaction compared to 3α-sulfation. The sulfation affinity of SULT2A1 is inversely proportional to the number of hydroxyl groups on the bile acid, with monohydroxy bile acids like lithocholic acid showing the highest affinity[10].

  • In Mice: The landscape of bile acid sulfation is different. While mice possess multiple Sult2a genes, the major enzyme responsible for the sulfation of 7α-hydroxyl bile acids is SULT2A8 [9][11][12]. This distinction is crucial for interpreting data from murine models of liver disease and metabolism, as the predominant sulfated bile acid species will differ from those in humans[9].

The following diagram illustrates the enzymatic synthesis of 7-Sulfocholic Acid.

CA Cholic Acid SULT SULT2A8 (mice) SULT2A1 (humans, minor pathway) CA->SULT PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) PAPS->SULT SCA 7-Sulfocholic Acid (Cholic Acid 7-Sulfate) SULT->SCA PAP PAP (3'-phosphoadenosine- 5'-phosphate) SULT->PAP

Caption: Synthesis of 7-Sulfocholic Acid from Cholic Acid.

Transport Mechanisms: The OSTα-OSTβ Heterodimer

Once synthesized, sulfated bile acids, including 7-SCA, are efficiently transported out of cells. The primary transporter responsible for the basolateral efflux of sulfated bile acids from enterocytes and hepatocytes into the portal circulation is the Organic Solute Transporter alpha-beta (OSTα-OSTβ) [13][14][15][16][17].

OSTα-OSTβ is a heteromeric transporter that functions as a facilitated diffuser, meaning it transports substrates down their electrochemical gradient[16]. Its expression is regulated by the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis[13][15]. In cholestatic conditions, the expression of OSTα-OSTβ is upregulated, providing a protective mechanism to efflux accumulated bile acids from hepatocytes[13][15].

The workflow for the synthesis and transport of 7-SCA is depicted below.

cluster_cell Hepatocyte / Enterocyte CA Cholic Acid SULT SULT2A1/SULT2A8 CA->SULT SCA_intra 7-Sulfocholic Acid (intracellular) SULT->SCA_intra OST OSTα-OSTβ SCA_intra->OST SCA_extra 7-Sulfocholic Acid (Portal Circulation) OST->SCA_extra Efflux

Caption: Cellular synthesis and efflux of 7-Sulfocholic Acid.

The Physiological Roles of 7-Sulfocholic Acid as a Signaling Molecule

Beyond its role in detoxification, 7-SCA has emerged as a key signaling molecule, interacting with specific receptors to modulate metabolic and immune pathways.

A Gut-Restricted TGR5 Agonist with Anti-Diabetic Properties

One of the most significant discoveries regarding 7-SCA is its role as a selective agonist for the Takeda G-protein coupled receptor 5 (TGR5) , also known as GPBAR1[6][18][19][20][21]. TGR5 is a cell surface receptor highly expressed in various tissues, including enteroendocrine L-cells in the gut[6][22].

Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) , an incretin hormone with potent glucose-lowering effects[18][21]. A pivotal study revealed that after sleeve gastrectomy, a type of bariatric surgery known to improve type 2 diabetes, levels of 7-SCA were significantly increased in the gastrointestinal tract of both mice and humans[21].

The study demonstrated that administration of 7-SCA to insulin-resistant mice improved glucose tolerance in a TGR5-dependent manner[21]. A key feature of 7-SCA is that it is gut-restricted , meaning it exerts its effects locally in the gastrointestinal tract with minimal systemic absorption[21]. This characteristic is highly desirable for therapeutic agents as it minimizes potential off-target effects[21].

The signaling pathway of 7-SCA via TGR5 is illustrated below.

SCA 7-Sulfocholic Acid (in gut lumen) TGR5 TGR5 Receptor (on L-cell) SCA->TGR5 GLP1 GLP-1 Secretion TGR5->GLP1 Systemic Systemic Effects (Improved Glucose Tolerance, Increased Insulin) GLP1->Systemic

Caption: 7-SCA signaling through the TGR5 receptor in enteroendocrine L-cells.

An Endogenous Ligand for MR1 and a Modulator of MAIT Cell Homeostasis

In addition to its metabolic role, 7-SCA has been identified as an endogenous ligand for the MHC class I-related protein (MR1) [18][23]. MR1 is a non-classical MHC molecule that presents microbial-derived vitamin B metabolites to Mucosal-Associated Invariant T (MAIT) cells , a population of innate-like T cells abundant in mucosal tissues and the liver.

Recent research has shown that 7-SCA can bind to MR1 and be recognized by MAIT cells[23]. This interaction does not lead to the typical inflammatory activation of MAIT cells seen with microbial antigens. Instead, recognition of 7-SCA promotes MAIT cell survival and the expression of a homeostatic gene signature[23]. Interestingly, the synthesis of 7-SCA is significantly reduced in germ-free mice, suggesting a link between the gut microbiota, host metabolism, and MAIT cell homeostasis[23]. Deletion of the enzymes responsible for 7-SCA synthesis in mice resulted in a reduced number of thymic MAIT cells, highlighting the importance of this endogenous ligand in MAIT cell development and function[23].

This discovery positions 7-SCA as a key molecule at the interface of host metabolism and innate immunity.

Experimental Methodologies for the Study of 7-Sulfocholic Acid

Investigating the physiological roles of 7-SCA requires robust analytical and experimental techniques.

Quantification of 7-Sulfocholic Acid in Biological Samples

The gold standard for the accurate quantification of 7-SCA and other bile acids in complex biological matrices like serum, plasma, urine, and tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [24][25][26][27][28].

Table 1: Key Parameters for LC-MS/MS Quantification of 7-Sulfocholic Acid

ParameterDescription
Sample Preparation Protein precipitation is a common and effective method for serum and plasma samples. This typically involves the addition of a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards.[24][25]
Chromatography Reversed-phase chromatography using a C18 or similar column is typically employed to separate 7-SCA from other bile acid isomers.[24][25][26]
Ionization Negative electrospray ionization (ESI) is used as bile acids readily form negative ions.[24][25][26]
Mass Spectrometry A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[24][26]
Internal Standards The use of stable isotope-labeled internal standards, such as Cholic acid 7-sulfate-d4, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[20]

Step-by-Step Protocol Outline for 7-SCA Quantification in Serum:

  • Sample Thawing and Aliquoting: Thaw serum samples on ice. Aliquot a small volume (e.g., 50-100 µL) into a microcentrifuge tube.

  • Addition of Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., 7-Sulfocholic acid-d4) to each sample, calibrator, and quality control.

  • Protein Precipitation: Add a volume of ice-cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional but recommended for higher sensitivity): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system for analysis.

In Vitro and In Vivo Functional Assays

To elucidate the biological activity of 7-SCA, a range of in vitro and in vivo assays are employed.

Table 2: Functional Assays for Investigating 7-SCA Activity

Assay TypeDescription
TGR5 Activation Assay In vitro assays using cell lines expressing TGR5 (e.g., NCI-H716) can be used to measure GLP-1 secretion in response to 7-SCA treatment.[18]
MAIT Cell Culture Primary MAIT cells can be co-cultured with MR1-expressing antigen-presenting cells in the presence of 7-SCA to assess its effects on MAIT cell survival, proliferation, and cytokine production.[18][23]
Glucose Tolerance Test (GTT) In vivo studies in mice, particularly diet-induced obese models, can be performed where 7-SCA is administered (e.g., via oral gavage) prior to a glucose challenge to assess its impact on glucose clearance.[18][21]
Intestinal Bile Acid Transport Assay Everted gut sac experiments from wild-type and knockout mice (e.g., Ostα-/-) can be used to measure the transport of radiolabeled 7-SCA across the intestinal epithelium.[17]

Clinical Significance and Future Perspectives

The discovery of 7-SCA's role as a signaling molecule has significant implications for our understanding of several diseases and opens new avenues for therapeutic development.

  • Metabolic Diseases: The gut-restricted TGR5 agonism of 7-SCA makes it an attractive therapeutic candidate for type 2 diabetes and obesity. Targeting TGR5 in the gut to enhance GLP-1 secretion without systemic side effects is a promising strategy[21][22].

  • Inflammatory and Autoimmune Diseases: As an endogenous ligand for MR1 that promotes MAIT cell homeostasis, 7-SCA may play a role in maintaining mucosal immunity and preventing inappropriate inflammation. Dysregulation of the 7-SCA-MR1-MAIT cell axis could be implicated in inflammatory bowel disease and other autoimmune conditions.

  • Cholestatic Liver Diseases: While sulfation is generally a detoxification pathway, the specific roles of different sulfated bile acids in cholestasis are still being unraveled. Monitoring the levels of 7-SCA and other sulfated bile acids in patients with cholestatic liver disease may provide valuable diagnostic and prognostic information[10].

Conclusion

7-Sulfocholic Acid is a prime example of how our understanding of bile acid metabolism is evolving. No longer can sulfation be viewed solely as a mechanism for detoxification. 7-SCA's specific interactions with TGR5 and MR1 reveal a sophisticated signaling network where the host, its metabolism, and the immune system are intricately linked. For researchers and drug development professionals, this opens up exciting new possibilities for targeting these pathways to treat metabolic and inflammatory diseases. Further investigation into the regulation of 7-SCA synthesis and its downstream effects will undoubtedly continue to provide valuable insights into human health and disease.

References

  • Chaudhari, S. S., et al. (2021). Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology. [Link]

  • Yoon, H. R., et al. (1994). Metabolism and effect of 7-oxo-lithocholic acid 3-sulfate on bile flow and biliary lipid secretion in rats. Hepatology. [Link]

  • Sorrentino, D., et al. (2010). Organic solute transporter, OSTalpha-OSTbeta: its role in bile acid transport and cholestasis. Hepatobiliary Surgery and Nutrition. [Link]

  • Wang, R., et al. (2022). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. MDPI. [Link]

  • Shimadzu. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC51 family of steroid-derived molecule transporters. [Link]

  • Gong, H., et al. (2021). Structure of mouse cytosolic sulfotransferase SULT2A8 provides insight into sulfonation of 7α-hydroxyl bile acids. Journal of Lipid Research. [Link]

  • Sorrentino, D., et al. (2010). Organic solute transporter, OSTalpha-OSTbeta: its role in bile acid transport and cholestasis. Hepatology. [Link]

  • Stiehl, A., et al. (1978). Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver. Gastroenterology. [Link]

  • Ballatori, N., et al. (2010). Ost alpha-Ost beta: A key membrane transporter of bile acids and conjugated steroids. Molecular Aspects of Medicine. [Link]

  • National Center for Biotechnology Information. 7-Sulfocholic acid. PubChem Compound Database. [Link]

  • Gong, H., et al. (2021). Structure of mouse cytosolic sulfotransferase SULT2A8 provides insight into sulfonation of 7α-hydroxyl bile acid. Journal of Lipid Research. [Link]

  • Rao, A., et al. (2008). The organic solute transporter alpha-beta, Ostalpha-Ostbeta, is essential for intestinal bile acid transport and homeostasis. Proceedings of the National Academy of Sciences. [Link]

  • Falany, C. N., & Johnson, M. R. (2018). Will the real bile acid sulfotransferase please stand up? Identification of Sult2a8 as a major hepatic bile acid sulfonating enzyme in mice. Journal of Lipid Research. [Link]

  • GeneCards. SULT2A1 Gene. [Link]

  • YouTube. (2017). The Role of Bile Acids in Inflammation. [Link]

  • National Center for Biotechnology Information. SULT2A1 sulfotransferase family 2A member 1 [ (human)]. [Link]

  • Patsnap. (2025). What TGR5 agonists are in clinical trials currently?. [Link]

  • Ito, E., et al. (2024). Sulfated bile acid is a host-derived ligand for MAIT cells. Science Immunology. [Link]

  • Li, T., & Chiang, J. Y. (2020). Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Medicine. [Link]

  • Li, T., et al. (2017). FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption. Cell Metabolism. [Link]

  • Li, T., & Chiang, J. Y. (2019). Discovery of farnesoid X receptor and its role in bile acid metabolism. Expert Opinion on Drug Discovery. [Link]

  • Perin, A., et al. (2021). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites. [Link]

  • Chiang, J. Y. (2018). Therapeutic Roles of Bile Acid Signaling in Chronic Liver Diseases. International Journal of Molecular Sciences. [Link]

  • ARUP Laboratories. Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. [Link]

  • ResearchGate. List of bile acids included in the LC-MS/MS method for quantification. [Link]

  • Chiang, J. Y. (2013). FXR signaling in the enterohepatic system. Molecular and Cellular Endocrinology. [Link]

  • Fischer, S., et al. (1996). Hepatic levels of bile acids in end-stage chronic cholestatic liver disease. Clinica Chimica Acta. [Link]

  • Kuvatova, D. N., et al. (2022). Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics. Molecules. [Link]

  • Ridlon, J. M., et al. (2021). The 'in vivo lifestyle' of bile acid 7α-dehydroxylating bacteria. Gut Microbes. [Link]

  • Sjövall, J., et al. (2001). Identification of unusual 7-oxygenated bile acid sulfates in a patient with Niemann-Pick disease, type C. Journal of Lipid Research. [Link]

  • Kim, G., & Lee, Y. (2021). Physiological Role of Bile Acids Modified by the Gut Microbiome. International Journal of Molecular Sciences. [Link]

  • Li, Y., & Agellon, L. B. (2020). Bile Acid Receptor Therapeutics Effects on Chronic Liver Diseases. Frontiers in Physiology. [Link]

  • Alnouti, Y. (2009). Bile Acid sulfation: a pathway of bile acid elimination and detoxification. Toxicological Sciences. [Link]

  • Chiang, J. Y. (2019). Discovery of farnesoid X receptor and its role in bile acid metabolism. Expert Opinion on Drug Discovery. [Link]

Sources

Foundational

Difference between Cholic Acid and 7-Sulfocholic Acid Disodium Salt

Comparative Analysis of Physicochemical Properties, Metabolic Pathways, and Analytical Applications Executive Summary This guide delineates the critical technical distinctions between Cholic Acid (CA) , a primary bile ac...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Physicochemical Properties, Metabolic Pathways, and Analytical Applications

Executive Summary

This guide delineates the critical technical distinctions between Cholic Acid (CA) , a primary bile acid, and its specific metabolite derivative, 7-Sulfocholic Acid Disodium Salt (7-SCA-2Na) .[1]

While Cholic Acid functions primarily as a digestive surfactant and lipid transporter within the enterohepatic circulation, 7-Sulfocholic Acid represents a metabolic "escape valve." The sulfation at the C-7 position drastically alters the molecule's hydrophobicity, shifting its physiological role from lipid absorption to urinary excretion and specific receptor signaling (TGR5). For the researcher, the Disodium Salt form of 7-SCA is the essential, water-soluble reagent used to validate these detoxification pathways and investigate novel metabolic therapeutic targets.

Part 1: Structural & Physicochemical Divergence[1]

The fundamental difference lies in the modification of the steroid core. Cholic Acid is an amphipathic molecule; 7-SCA is a highly polar, anionic conjugate.[1]

Chemical Architecture
  • Cholic Acid (CA): A 24-carbon steroid with three hydroxyl groups at positions C-3, C-7, and C-12 (all

    
    -orientation).[1] It relies on the carboxylic acid tail (pKa ~5.[1]0) for partial ionization.[1]
    
  • 7-Sulfocholic Acid (7-SCA): The hydroxyl group at C-7 is esterified with a sulfate group (

    
    ).[1] This introduces a permanent negative charge (pKa < 2.0), making the molecule extremely hydrophilic and preventing passive diffusion across cell membranes.[1]
    
Comparative Properties Table
FeatureCholic Acid (CA)7-Sulfocholic Acid Disodium Salt
CAS Number 81-25-460320-05-0 (Generic/Salt var.)
Molecular Formula


Molecular Weight 408.57 g/mol ~488.6 g/mol (varies by hydration)
Solubility (Water) Low (<0.5 mg/mL); requires pH > 6.5High (>50 mg/mL); dissociates instantly
Acidity (pKa) ~5.0 (Carboxyl group)< 2.0 (Sulfate group)
Membrane Transport Passive diffusion + Active (NTCP)Strictly Active Transport (MRP2, MRP3)
Primary Bio-Fluid Bile, Serum (Enterohepatic)Urine (Renal Excretion)

Part 2: Physiological Context & The "Sulfation Shunt"

The conversion of CA to 7-SCA is not merely a degradation step; it is a regulated detoxification mechanism known as the Sulfation Shunt .

The Metabolic Switch

Under normal conditions, CA is conjugated with glycine or taurine and recycled. However, during cholestasis (bile duct blockage) or specific metabolic stress, hepatocyte concentrations of CA rise to toxic levels.[1]

  • Enzymatic Action: The enzyme SULT2A1 (Sulfotransferase 2A1) adds a sulfate group to CA.[1] While 3-sulfation is common for other bile acids, 7-sulfation is a specific pathway for Cholic Acid.[1]

  • Renal Elimination: Unlike CA, which is reabsorbed by the kidney, 7-SCA is highly water-soluble and cannot be reabsorbed. It is efficiently eliminated in urine, reducing the hepatic bile acid load.

Emerging Therapeutic Role (TGR5 Agonism)

Recent research identifies 7-SCA not just as waste, but as a gut-restricted signaling molecule .[1]

  • Mechanism: 7-SCA acts as a high-affinity agonist for TGR5 (G protein-coupled bile acid receptor 1) located on enteroendocrine L-cells.[1][2]

  • Effect: Activation induces the secretion of GLP-1 (Glucagon-like peptide-1), improving glucose tolerance without systemic exposure, making it a target of interest for diabetes and obesity research.[1]

Pathway Visualization

The following diagram illustrates the divergence between the Enterohepatic Cycle (CA) and the Sulfation Shunt (7-SCA).

BileAcidMetabolism Cholesterol Cholesterol CA Cholic Acid (CA) (Hydrophobic/Amphipathic) Cholesterol->CA CYP7A1 Synthesis SULT Enzyme: SULT2A1 (Sulfotransferase) CA->SULT Cholestasis/ Overload Recycle Enterohepatic Recycling CA->Recycle Normal Physiology (Bile/Intestine) SCA 7-Sulfocholic Acid (Hydrophilic/Anionic) SULT->SCA Sulfation @ C-7 Excretion Renal Excretion (Urine) SCA->Excretion Detoxification Signaling TGR5 Activation (GLP-1 Release) SCA->Signaling Therapeutic Target

Figure 1: The metabolic divergence of Cholic Acid.[1] Sulfation at C-7 shifts the pathway from recycling to excretion and specific signaling.

Part 3: Analytical Differentiation (LC-MS/MS)

Distinguishing CA from 7-SCA requires precise analytical conditions.[1] The sulfate group is labile (falls off easily) in the mass spectrometer source, often leading to "in-source fragmentation" where 7-SCA mimics CA.[1]

Chromatographic Separation

Because 7-SCA is significantly more polar than CA, it elutes much earlier on standard Reverse-Phase (C18) columns.[1]

  • Column: C18 (e.g., Acquity BEH C18 or Hypersil GOLD).[1]

  • Mobile Phase: Water/Acetonitrile with 10mM Ammonium Acetate (pH neutral to slightly basic is preferred to keep the sulfate ionized).[1]

  • Retention Time: If CA elutes at 5.0 min, 7-SCA will typically elute at 1.5–2.0 min.[1]

Mass Spectrometry Transitions

Both analytes are detected in Negative Ion Mode (ESI-) .[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Note
Cholic Acid m/z 407.3

m/z 343.3Loss of water/carboxyl group.[1]
7-Sulfocholic Acid m/z 487.3

m/z 97.0

Specific: Sulfate fragment.[1]
7-Sulfocholic Acid m/z 487.3

m/z 407.3Non-Specific: Loss of sulfate (mimics CA).[1]

Critical QC Step: You must monitor the m/z 97.0 transition to confirm the presence of the sulfate group. Relying only on the 487->407 transition can lead to false positives if other conjugates are present.

Part 4: Experimental Protocol

Preparation of 7-Sulfocholic Acid Standards

This protocol uses the Disodium Salt to create a stable calibration curve. The salt form is preferred over the free acid due to its superior stability and instant water solubility.

Reagents:

  • 7-Sulfocholic Acid Disodium Salt (Reference Standard).[1]

  • Methanol (LC-MS Grade).[1]

  • Ultrapure Water (Type 1).[1]

Workflow:

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of 7-Sulfocholic Acid Disodium Salt.[1]

    • Dissolve in 1.0 mL of 50:50 Methanol:Water .

    • Note: Do not use 100% Methanol; the disodium salt is most soluble in aqueous mixtures.

  • Working Standards:

    • Serially dilute the Stock Solution using the initial mobile phase (e.g., 90% Water / 10% ACN).[1]

    • Range: 1 ng/mL to 1000 ng/mL.[1][3]

  • Storage:

    • Store Stock at -20°C. Stability is >6 months.[1]

    • Avoid repeated freeze-thaw cycles (sulfate hydrolysis can occur slowly over time in acidic aqueous solutions).[1]

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Urine/Serum) Prep Protein Precipitation (MeOH 3:1) Sample->Prep Centrifuge Centrifugation (14,000 x g, 10 min) Prep->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI Negative) LC->MS Early Elution (Polar) Data Quantification (m/z 487 -> 97) MS->Data

Figure 2: Standardized LC-MS/MS workflow for quantifying 7-Sulfocholic Acid.

References

  • Alnouti, Y. (2009).[1] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences. Link

  • Chaudhari, S. N., et al. (2021).[1] Microbiome-derived cholic acid-7-sulfate is a TGR5 agonist that induces GLP-1 secretion.[1][4] Nature Chemical Biology. Link[1]

  • Cayman Chemical. (2024).[1] Cholic Acid 7-sulfate Product Information & Physical Data. Link

  • Hofmann, A. F. (2004).[1] Detoxification of bile acids by sulfation: the urinary excretion of 3-sulfated bile acids in cholestasis. Hepatology. Link[1]

  • Avanti Polar Lipids. (2024).[1] Cholic Acid 7-Sulfate Disodium Salt Technical Data. Link[1]

Sources

Exploratory

The Sulfation Shunt: A Technical Guide to Sulfated Bile Acid Metabolism and Analysis

Topic: Metabolic Pathways Involving Sulfated Bile Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Sulfation represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways Involving Sulfated Bile Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfation represents a critical, albeit often overlooked, detoxification pathway in bile acid (BA) homeostasis.[1] While amidation (conjugation with glycine/taurine) is the primary Phase II reaction facilitating secretion, sulfation (primarily at the C-3 position) renders BAs highly hydrophilic and resistant to intestinal re-absorption, effectively forcing their elimination.

This guide dissects the enzymology, transport kinetics, and clinical utility of sulfated BAs. It provides actionable protocols for their quantification via LC-MS/MS and explores their role as biomarkers in cholestatic liver injury.

Part 1: The Biochemistry of Sulfation

Enzymology: The SULT2A1 Mechanism

The primary enzyme responsible for BA sulfation in humans is Sulfotransferase 2A1 (SULT2A1) .[1][2][3][4][5][6][7][8][9][10] Unlike the promiscuous nature of some Phase II enzymes, SULT2A1 exhibits distinct substrate specificity driven by hydrophobicity.

  • Reaction: Transfer of a sulfonate group (

    
    ) from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the bile acid.
    
  • Regioselectivity: The 3-OH position is the preferential site. While 7-OH sulfation occurs, 3-sulfates (e.g., 3-sulfo-lithocholic acid) are the dominant circulating metabolites.

  • Kinetic Hierarchy: SULT2A1 affinity is inversely proportional to the number of hydroxyl groups.[6]

    • High Affinity: Monohydroxy BAs (Lithocholic Acid - LCA).[6]

    • Moderate Affinity: Dihydroxy BAs (Chenodeoxycholic Acid - CDCA, Deoxycholic Acid - DCA).[6]

    • Low Affinity: Trihydroxy BAs (Cholic Acid - CA).

    • Significance: This hierarchy prioritizes the detoxification of LCA, the most hydrophobic and cytotoxic bile acid.

Regulation by Nuclear Receptors

SULT2A1 expression is not static; it is a downstream target of xenosensors, creating a feed-forward protection loop.

  • FXR (Farnesoid X Receptor): Activation by BAs induces SULT2A1 (though less potently than PXR in humans), promoting the sulfation of the activator itself.

  • PXR (Pregnane X Receptor): The master regulator. PXR activation (e.g., by lithocholic acid or drugs like rifampicin) strongly upregulates SULT2A1 via an IR0 response element, significantly increasing sulfation capacity during cholestatic stress.

Visualization: The Sulfation Pathway

The following diagram illustrates the conversion of hydrophobic BAs to water-soluble excretory products.

BA_Sulfation_Pathway Cholesterol Cholesterol PrimaryBA Primary BAs (CA, CDCA) Cholesterol->PrimaryBA CYP7A1 SecondaryBA Secondary BAs (LCA, DCA) PrimaryBA->SecondaryBA Gut Microbiota (7-alpha-dehydroxylation) Amidation Amidation (Glycine/Taurine) PrimaryBA->Amidation SecondaryBA->Amidation Hepatocyte SULT2A1 SULT2A1 (Sulfotransferase) SecondaryBA->SULT2A1 High Affinity Amidation->SULT2A1 Substrate SulfatedBA Sulfated BAs (e.g., Sulfolithocholyltaurine) SULT2A1->SulfatedBA PAPS -> PAP Excretion Renal/Fecal Excretion SulfatedBA->Excretion MRP2/MRP3/MRP4

Figure 1: The metabolic trajectory of bile acids from synthesis to sulfation-mediated elimination.

Part 2: Transport and Elimination Dynamics

Sulfation fundamentally alters the transport fate of a bile acid. While non-sulfated BAs undergo efficient enterohepatic recycling (uptake via NTCP/ASBT), sulfated BAs are "metabolic dead ends" destined for excretion.

The "Sulfation Shunt" in Cholestasis

Under normal conditions, sulfated BAs are minor components of the pool. During cholestasis (impaired bile flow), the liver upregulates basolateral efflux pumps to shunt BAs into the systemic circulation for renal clearance.

TransporterLocationSubstrate PreferenceRole in Sulfated BA Transport
MRP2 (ABCC2) Canalicular (Apical)Divalent AnionsPrimary route for biliary excretion of sulfated BAs.
MRP3 (ABCC3) BasolateralGlucuronides/SulfatesCrucial: Effluxes sulfated BAs from hepatocyte to blood when MRP2 is impaired.
MRP4 (ABCC4) BasolateralSulfated Steroids/BAsHigh affinity for sulfated BAs; upregulated in cholestasis to facilitate urinary elimination.
NTCP (SLC10A1) BasolateralConjugated BAsVery low affinity for sulfated BAs, preventing their re-uptake from blood (unidirectional clearance).
Visualization: Hepatocyte Transport Logic

This diagram details the vectoral transport shift that occurs when a BA is sulfated.

Hepatocyte_Transport cluster_blood Systemic Circulation (Blood) cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Blood_SBA Sulfated BAs (To Kidney) Intra_BA Bile Acid SULT SULT2A1 Intra_BA->SULT Intra_SBA Sulfated BA Intra_SBA->Blood_SBA MRP3 / MRP4 (Dominant Cholestasis) Bile_SBA Biliary Excretion Intra_SBA->Bile_SBA MRP2 (Dominant Healthy) SULT->Intra_SBA

Figure 2: Vectoral transport. Note the basolateral shift (MRP3/4) facilitating urinary excretion during cholestasis.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying sulfated BAs is technically demanding due to isobaric interference and in-source fragmentation.

Protocol: Targeted Quantification of Sulfated Bile Acids

Objective: Simultaneous quantification of Glycolithocholic Acid Sulfate (GLCA-S) and Taurolithocholic Acid Sulfate (TLCA-S) in plasma.

Step 1: Sample Preparation (Protein Precipitation)
  • Rationale: Solid Phase Extraction (SPE) can result in loss of highly polar sulfates if wash steps are too aggressive. A simple protein crash is robust.

  • Aliquot 50 µL plasma .

  • Add 150 µL ice-cold Acetonitrile containing deuterated internal standards (e.g.,

    
    -GLCA-S).
    
  • Vortex (30s) and Centrifuge (15,000 x g, 10 min, 4°C).

  • Transfer supernatant. Dilute 1:1 with water (to match initial mobile phase).

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0). Note: Avoid acidic mobile phases if possible, as sulfates can undergo solvolysis (hydrolysis).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: Start low organic (10%) to retain polar sulfates, ramp to 95%.

Step 3: MS/MS Parameters (Negative Mode)

Sulfated BAs ionize strongly in negative mode (


).
  • Source: ESI Negative.

  • Key Challenge: The sulfate group is labile. High declustering potential can strip the sulfate before the first quadrupole.

  • Transitions:

    • Class-Specific Transition: Precursor

      
      
      
      
      
      Product
      
      
      (
      
      
      ). This is highly sensitive for all sulfates but less specific structurally.
    • Structure-Specific Transition: Precursor

      
      
      
      
      
      Product
      
      
      (Neutral loss of
      
      
      ).
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note
TLCA-3-Sulfate 564.3484.335Neutral loss of

TLCA-3-Sulfate 564.397.050Sulfate ion (Quantifier)
GLCA-3-Sulfate 512.397.050Sulfate ion (Quantifier)

Part 4: Clinical Relevance & Drug Development

Biomarkers for Cholestasis

Serum total bile acids (TBA) are a generic marker.[11] Sulfated BAs offer higher specificity for obstructive cholestasis.[12]

  • Intrahepatic Cholestasis of Pregnancy (ICP): Urinary sulfated BAs are significantly elevated in ICP.[13][14] The ratio of sulfated to non-sulfated BAs correlates with disease severity.

  • Biliary Atresia: High levels of 3-sulfated BAs in urine are a non-invasive screening marker for infants.

Therapeutic Targeting

Drug development focuses on enhancing this pathway to treat cholestatic pruritus and liver injury.

  • Mechanism: Agonists of PXR (e.g., Rifampicin) or FXR (e.g., Obeticholic Acid) increase SULT2A1 and MRP3/4 expression.

  • Outcome: Enhanced conversion of toxic BAs

    
     Sulfated BAs 
    
    
    
    Urinary Elimination.[1]

References

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[1][15] Toxicological Sciences, 108(2), 225–246. Link

  • Stieger, B. (2011). The Role of the Sodium-Taurocholate Cotransporting Polypeptide (NTCP) and of the Bile Salt Export Pump (BSEP) in Physiology and Pathophysiology of Bile Formation. Handbook of Experimental Pharmacology, 201, 205-259. Link

  • Dawson, P. A., et al. (2009). Bile acid transporters.[2][16] Journal of Lipid Research, 50, 2340-2357. Link

  • Bathena, S. P., et al. (2013).[17] Simultaneous characterization of bile acids and their sulfate metabolites in human serum and urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 942-943, 53-62. Link

  • Huang, J., et al. (2015). Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy. Scientific Reports, 5, 15337. Link

Sources

Foundational

A Thermodynamic Portrait of 7-Sulfocholic Acid Disodium Salt: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Properties in Drug Formulation 7-Sulfocholic Acid Disodium Salt, a sulfated metabolite of the primary bile acid cholic acid, presents a molecule of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermodynamic Properties in Drug Formulation

7-Sulfocholic Acid Disodium Salt, a sulfated metabolite of the primary bile acid cholic acid, presents a molecule of significant interest in pharmaceutical research and development.[1] Its amphipathic nature, stemming from a rigid steroidal backbone and a flexible side chain, dictates its self-assembly in aqueous solutions—a phenomenon central to its biological function and its utility as a potential drug delivery vehicle. Understanding the thermodynamic properties of this molecule is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the prediction of its stability, solubility, and interaction with active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the thermodynamic characteristics of 7-Sulfocholic Acid Disodium Salt, offering both established data and predictive insights based on the behavior of structurally related bile salts.

Sulfation of bile acids, such as cholic acid to form 7-sulfocholic acid, is a key metabolic pathway that generally increases water solubility and decreases toxicity.[2][3][4][5] This enhanced solubility is a direct consequence of the introduction of a highly polar sulfate group, which alters the molecule's interaction with water and its aggregation behavior.[4][5][6] For drug development professionals, these alterations are of paramount importance, influencing everything from oral bioavailability to the design of stable, effective formulations.

This document will delve into the thermal stability, solubility, and micellization thermodynamics of 7-Sulfocholic Acid Disodium Salt. Where direct experimental data for this specific molecule is not available, we will draw upon the extensive body of research on other bile salts to provide a robust predictive framework. Furthermore, we will present detailed experimental protocols for the characterization of these properties, empowering researchers to conduct their own empirical investigations.

Physicochemical Properties of 7-Sulfocholic Acid Disodium Salt

A foundational understanding of the basic physicochemical properties of 7-Sulfocholic Acid Disodium Salt is essential before exploring its thermodynamic behavior.

PropertyValueSource
Chemical Formula C24H38Na2O8S[7]
Molecular Weight 532.6 g/mol [7]
Physical Form Powder[8]
CAS Number 58822-35-8[7]
Predicted Water Solubility (Acid Form) 0.097 g/L[9]
Storage Temperature -20°C[7][8]

It is important to note that the predicted water solubility is for the acid form. The disodium salt is expected to have significantly higher aqueous solubility.

Thermal Stability: A Key Parameter for Processing and Storage

The thermal stability of an excipient is a critical parameter that influences its handling, processing (e.g., milling, spray drying), and long-term storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed to evaluate the thermal properties of bile salts and other pharmaceutical materials.

Insights from Related Bile Salts

Based on these comparative data, it is reasonable to hypothesize that 7-Sulfocholic Acid Disodium Salt will exhibit a distinct melting point, likely followed by decomposition at higher temperatures. The presence of the sulfate group and the sodium counter-ions may influence these temperatures compared to its non-sulfated counterpart, cholic acid.

Experimental Protocol: Thermal Analysis of 7-Sulfocholic Acid Disodium Salt

To empirically determine the thermal stability of 7-Sulfocholic Acid Disodium Salt, the following experimental workflow is recommended:

Caption: Experimental workflow for the thermal analysis of 7-Sulfocholic Acid Disodium Salt using TGA and DSC.

Causality Behind Experimental Choices:

  • Heating Rate (10°C/min): This is a standard heating rate that provides a good balance between resolution and experimental time.

  • Nitrogen Atmosphere: An inert atmosphere is crucial to prevent oxidative degradation of the sample, allowing for the observation of inherent thermal decomposition events.

  • Tzero Aluminum Pans: These pans provide excellent thermal contact and are hermetically sealed to prevent the loss of volatile components before their boiling or decomposition points.

Solubility and Micellization: The Heart of Bile Salt Functionality

The ability of bile salts to form micelles in aqueous solutions is fundamental to their role in fat absorption and their application in drug delivery. This self-assembly process is governed by a delicate balance of hydrophobic and electrostatic interactions.

The Impact of Sulfation on Solubility and Micellization

Sulfation generally enhances the water solubility of bile salts.[2][3][4][5][6] This is attributed to the highly polar nature of the sulfate group, which favorably interacts with water molecules. Consequently, sulfated bile salts are more readily excreted in urine and feces.[1]

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins.[13][14] The aggregation behavior of bile salts is strongly influenced by the number of hydroxyl groups.[15] For instance, cholic acid, with three hydroxyl groups, has a higher CMC (around 15 mM) than dihydroxy bile acids like deoxycholic acid (5-10 mM).[15] While specific CMC data for 7-Sulfocholic Acid Disodium Salt is not available, it is expected that the addition of the sulfate group will influence its CMC relative to cholic acid.

Thermodynamics of Micellization: Enthalpy and Entropy

The process of micellization is a thermodynamically driven phenomenon. The change in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic) associated with micelle formation provides deep insights into the driving forces of this process. For many surfactants, micellization is an entropy-driven process at lower temperatures, primarily due to the hydrophobic effect.[14][16] The release of ordered water molecules from around the hydrophobic steroid nucleus into the bulk solvent leads to a significant increase in entropy.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the enthalpy of demicellization (ΔHdemic), from which other thermodynamic parameters can be derived.[17][18] Studies on other bile salts, such as sodium taurocholate (STC), have shown that the enthalpy of micellar breakdown is endothermic at physiological temperatures (37°C).[17]

Experimental Protocol: Characterization of Micellization Thermodynamics by Isothermal Titration Calorimetry (ITC)

The following protocol outlines the use of ITC to determine the CMC and thermodynamic parameters of micellization for 7-Sulfocholic Acid Disodium Salt.

ITC_Workflow cluster_prep Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_analysis Data Analysis Buffer Prepare Phosphate Buffered Saline (PBS, pH 7.4) Syringe_Sol Prepare concentrated 7-SCA-Na2 solution in PBS (e.g., 50 mM) Buffer->Syringe_Sol Cell_Sol Fill ITC cell with PBS Buffer->Cell_Sol ITC_Instrument ITC Instrument Syringe_Sol->ITC_Instrument Cell_Sol->ITC_Instrument Equilibration Equilibrate at desired temperature (e.g., 25°C or 37°C) ITC_Instrument->Equilibration Titration Inject small aliquots (e.g., 5-10 µL) of 7-SCA-Na2 solution into the cell Equilibration->Titration Heat_Measurement Measure heat change after each injection Titration->Heat_Measurement Plot Plot heat change per injection vs. total concentration Heat_Measurement->Plot CMC_Determination Identify the inflection point as the CMC Plot->CMC_Determination Thermodynamic_Calc Calculate ΔH, ΔG, and ΔS from the titration curve CMC_Determination->Thermodynamic_Calc

Caption: Step-by-step workflow for determining the micellization thermodynamics of 7-Sulfocholic Acid Disodium Salt using ITC.

Justification for Experimental Parameters:

  • Phosphate Buffered Saline (PBS, pH 7.4): This buffer system mimics physiological pH and ionic strength, providing biologically relevant data.

  • Concentrated Injectant: Using a concentrated solution in the syringe ensures that the CMC is reached and surpassed within a reasonable number of injections.

  • Small Injection Volumes: Small, sequential injections allow for a detailed titration curve, enabling accurate determination of the CMC and thermodynamic parameters.

Conclusion: A Predictive and Methodological Framework

While a complete experimental thermodynamic profile for 7-Sulfocholic Acid Disodium Salt is not yet fully elucidated in the public domain, this guide provides a comprehensive framework for understanding and predicting its behavior. By leveraging the extensive knowledge base of other bile salts, particularly the well-documented effects of sulfation, researchers and drug development professionals can make informed decisions regarding the formulation and application of this promising molecule. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its key thermodynamic properties, paving the way for its successful integration into novel drug delivery systems. The continued investigation into the thermodynamics of sulfated bile salts will undoubtedly contribute to the advancement of pharmaceutical sciences.

References

  • Carey, M. C., Wu, S. F., & Watkins, J. B. (1979). Solution properties of sulfated monohydroxy bile salts. Relative insolubility of the disodium salt of glycolithocholate sulfate. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 575(1), 16–26. [Link]

  • Gubbi, S., et al. (2020). Thermodynamic interference with bile acid demicelleization reduces systemic entry and injury during cholestasis. Scientific Reports, 10(1), 8474. [Link]

  • PubChem. (n.d.). 7-Sulfocholic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Garidel, P., & Blume, A. (2004). Thermodynamics of Demicellization of Mixed Micelles Composed of Sodium Oleate and Bile Salts. Langmuir, 20(2), 320-328. [Link]

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225–246. [Link]

  • Trivedi, M. K., Patil, S., Mishra, R. K., & Jana, S. (2015). Thermal and Physical Properties of Biofield Treated Bile Salt and Proteose Peptone. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Stenman, L. K., Holma, R., & Korpela, R. (2012). Bile acid detergency: permeability, inflammation, and effects of sulfation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 303(10), G1071–G1081. [Link]

  • Cuquerella, M. C., et al. (2012). Photoactive bile salts with critical micellar concentration in the micromolar range. Photochemical & Photobiological Sciences, 11(5), 849–856. [Link]

  • FooDB. (2011, September 21). Showing Compound 7-Sulfocholic acid (FDB022999). Retrieved from [Link]

  • Stiehl, A. (1974). Sulfation of Bile Salts: A New Metabolic Pathway. Digestion, 11(5-6), 406-413. [Link]

  • Paul, A., et al. (2021). Effect of ionic liquid on the micellization behavior of bile salts in aqueous medium. Journal of Molecular Liquids, 334, 116035. [Link]

  • Stiehl, A. (2009, January 23). Sulfation of Bile Salts: A New Metabolic Pathway. Digestion. [Link]

  • Reis, S., et al. (2004). Noninvasive methods to determine the critical micelle concentration of some bile acid salts. Analytical Biochemistry, 334(1), 133-144. [Link]

  • Avanti Polar Lipids. (n.d.). Cholic acid 7-sulfate (disodium salt). Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micellar concentration and saturation ratio of conjugated bile... | Download Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 22). The entropy change during micellization. Retrieved from [Link]

  • Funasaki, N., & Hada, S. (2011). Thermodynamics of Sodium Dodecyl Sulfate (SDS) Micellization: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 88(4), 462-465. [Link]

  • Clas, S. D., et al. (2012). Thermal insight of mechanically activated bile acid powders. International Journal of Pharmaceutics, 422(1-2), 104-112. [Link]

  • Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

  • Zielinski, R., et al. (2000). Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates. The Journal of Physical Chemistry B, 104(44), 10498-10505. [Link]

  • Noll, L. A., & Counce, R. M. (1997). Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration. Thermochimica Acta, 293(1-2), 131-136. [Link]

  • Mlinarič, A., et al. (2023). Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. International Journal of Molecular Sciences, 24(15), 12009. [Link]

  • ResearchGate. (n.d.). Thermodynamic Characterization of Bile Salt Aggregation as a Function of Temperature and Ionic Strength Using Isothermal Titration Calorimetry | Request PDF. Retrieved from [Link]

  • CliniSciences. (n.d.). 7-Sulfocholic Acid Disodium Salt [58822-35-8]. Retrieved from [Link]

  • Gronroos, J. M., et al. (1993). Thermodynamic effects of bile acids in the stomach. Gut, 34(10), 1362–1366. [Link]

  • LaRusso, N. F., & Hofmann, A. F. (1978). Effect of complete sulfation of bile acids on bile formation in rats. Gastroenterology, 74(5 Pt 1), 891-895. [Link]

  • Wikipedia. (n.d.). Thermodynamic databases for pure substances. Retrieved from [Link]

  • Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Retrieved from [Link]

  • CRCT. (n.d.). Thermochemical Databases. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the in vitro properties of different bile acids reported in the literature. Retrieved from [Link]

  • BioPchem. (n.d.). Thermodynamic Data & Tables. Retrieved from [Link]

  • Tran, T. T., et al. (1994). Thermal stability of acidic sulfates. Tappi Journal, 77(5), 127-132. [Link]

  • Wilkie, C. A., & Mittleman, M. L. (1993). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Journal of Applied Polymer Science, 49(5), 871-879. [Link]

  • James, M. O., et al. (2012). A comparative study of the sulfation of bile acids and a bile alcohol by the Zebra danio (Danio rerio) and human cytosolic sulfotransferases (SULTs). Aquatic Toxicology, 106-107, 128–137. [Link]

  • James, M. O., et al. (2011). A comparative study of the sulfation of bile acids and a bile alcohol by the Zebra danio (Danio rerio) and human cytosolic sulfotransferases (SULTs). Aquatic Toxicology, 106-107, 128-137. [Link]

Sources

Exploratory

Technical Guide: Hydrophilicity and Ionization Constants of 7-Sulfocholic Acid Disodium Salt

[1][2] Executive Summary 7-Sulfocholic Acid Disodium Salt (CAS: 58822-35-8), chemically distinct as Cholic Acid 7-sulfate , represents a critical metabolic conjugate in the bile acid pool.[1][2][3][4][5] Unlike its paren...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

7-Sulfocholic Acid Disodium Salt (CAS: 58822-35-8), chemically distinct as Cholic Acid 7-sulfate , represents a critical metabolic conjugate in the bile acid pool.[1][2][3][4][5] Unlike its parent molecule, Cholic Acid (CA), this derivative possesses a unique dianionic character at physiological pH, driven by the presence of a highly acidic sulfate ester at position C7 and a carboxyl group on the side chain.[1][3][5]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the interplay between its hydrophilicity (LogP/LogD) and ionization constants (pKa) .[1][2][3][5] Understanding these parameters is essential for researchers utilizing this compound as a TGR5 agonist, a surfactant, or a metabolic biomarker.[1][3][5]

Molecular Architecture and Identity

To accurately interpret hydrophilicity and ionization data, one must first define the structural constraints of the molecule.[1][3] The term "7-Sulfocholic Acid" refers to the sulfate ester, not a sulfonate.[1][3][5]

  • IUPAC Name:

    
    -3,12-dihydroxy-7-(sulfooxy)-cholan-24-oic acid disodium salt.[1][2][3][5]
    
  • Molecular Formula:

    
    [1][2][5]
    
  • Molecular Weight: ~512.6 g/mol (Disodium salt); ~488.6 g/mol (Free acid).[1][2][3][5]

  • Key Functional Groups:

    • C3, C12 Hydroxyls: Hydrogen bond donors/acceptors.[1][3][5]

    • C7 Sulfate Ester (

      
      ):  A permanently charged, highly hydrophilic group (strong acid).[1][2][3][5]
      
    • C24 Carboxyl (

      
      ):  A pH-dependent ionizable group (weak acid).[1][2][3][5]
      
Structural Visualization and Ionization States

The following diagram illustrates the stepwise ionization of the free acid to the disodium salt, highlighting the pKa thresholds.

IonizationPathway Acid Fully Protonated Form (Insoluble Solid) -COOH, -OSO3H Mono Monoanion (Intermediate pH) -COOH, -OSO3(-) Acid->Mono pKa1 < 1.0 (Sulfate deprotonation) Di Dianion (Disodium Salt) (Physiological pH) -COO(-), -OSO3(-) Mono->Di pKa2 ≈ 4.8 - 5.0 (Carboxyl deprotonation)

Figure 1: Ionization pathway of 7-Sulfocholic Acid.[1][2][5] The sulfate group ionizes at very low pH, while the carboxyl group ionizes near pH 5.0.[3]

Physicochemical Profile

Ionization Constants (pKa)

The "Disodium Salt" form implies that both acidic protons have been neutralized.[1][2][5] The stability and solubility of this compound are governed by two distinct dissociation constants.[3][5]

Functional GroupApproximate pKaStatus at pH 7.4Note
C7-Sulfate (

)
< 1.0 Fully Ionized (

)
Sulfate esters are strong acids (comparable to sulfuric acid monoesters).[1][2][3][5] This group remains anionic across the entire physiological pH range (pH 1–14).[1][2][5]
C24-Carboxyl (

)
4.8 – 5.0 Fully Ionized (

)
Similar to unconjugated cholic acid.[1][2][3][5] In micellar systems, the apparent pKa may shift upward due to electrostatic repulsion, but in monomeric solution, it behaves like a short-chain fatty acid.[1][3]

Implication: At physiological pH (7.4), the molecule carries a net charge of -2 .[1][2][3][5] This double negative charge prevents passive diffusion across cell membranes, necessitating active transport (e.g., via MRP2 or NTCP) and preventing reabsorption in the colon (unlike unconjugated bile acids).[1][2][3][5]

Hydrophilicity (LogP and LogD)

Sulfation at the C7 position drastically alters the lipophilicity profile compared to the parent Cholic Acid.[1][2][5]

  • Cholic Acid (Parent):

    
    .[1][2][3][5] Moderately lipophilic; requires micellar solubilization at high concentrations.[1][3][5]
    
  • 7-Sulfocholic Acid (Disodium Salt):

    • 
      :  Estimated between -0.1 and 1.2  (highly dependent on counter-ion concentration).[1][2][5]
      
    • 
      :  Significantly lower (more negative) than LogP due to the dianionic state.[1][2][5]
      
    • Solubility: The disodium salt is extremely water-soluble (

      
       or up to 1-2 M).[1][2][3][5] The high charge density disrupts the hydrophobic effect that typically drives bile acid aggregation, leading to a much higher Critical Micelle Concentration (CMC) or the formation of smaller, unstable micelles.[2][3][5]
      

Comparative Hydrophilicity Table

CompoundLogP (Neutral)Water Solubility (Salt)Membrane Permeability
Cholic Acid~2.02High (as Na+ salt)Moderate (Passive & Active)
7-Sulfocholic Acid ~0.5 (Predicted) Very High (>> 1M) Low (Active Transport Only)
Lithocholic Acid~4.3LowHigh (Passive)

Experimental Methodologies

To validate these properties in a specific formulation or biological assay, the following protocols are recommended.

Potentiometric Titration (pKa Determination)

Since the sulfate group is too acidic to titrate in water (pKa < 1), this method focuses on the carboxyl group.[1][2][3][5]

Protocol:

  • Solvent System: Use a mixed solvent system (e.g., Methanol:Water 1:[1][2][3]1) to ensure monomeric dispersion, as micellar aggregation shifts pKa values.[1][2][3][5]

  • Titrant: 0.1 M NaOH (standardized).

  • Procedure:

    • Dissolve 7-Sulfocholic Acid (free acid form if available, or protonate the salt with HCl) in the solvent.[1][2][3][5]

    • Titrate under inert atmosphere (

      
      ) to prevent carbonate formation.[1][2][3][5]
      
    • Record pH vs. Volume of NaOH.[1][3][5]

  • Analysis: The inflection point around pH 5.0 corresponds to the carboxyl group.[1][3][5] The sulfate group will not show an inflection point in the measurable pH range (1–14).[1][2][5]

Shake-Flask Method (LogD Measurement)

Due to the surfactant nature of bile salts, HPLC methods are often preferred, but the shake-flask method remains the gold standard for thermodynamic partition coefficients.[1][2][3][5]

Protocol:

  • Phases: n-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Dissolve the disodium salt in the aqueous phase. Add an equal volume of octanol.[1][3][5]

  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases completely.

  • Quantification: Measure the concentration in both phases using LC-MS/MS (Transition: 487.2

    
     97.0 m/z for sulfate loss).
    
    • Note: UV detection is difficult due to the lack of a strong chromophore in the steroid nucleus.[3][5]

Experimental Workflow Diagram

ExperimentalWorkflow Sample 7-Sulfocholic Acid Disodium Salt Solubility Solubility Check (Water vs. Buffer) Sample->Solubility pKa_Exp Potentiometric Titration (Determine Carboxyl pKa) Solubility->pKa_Exp If soluble LogD_Exp Shake Flask / HPLC (Determine Hydrophilicity) Solubility->LogD_Exp Data Physicochemical Profile (pKa, LogD, CMC) pKa_Exp->Data LogD_Exp->Data

Figure 2: Recommended workflow for physicochemical characterization.

Biological and Pharmaceutical Implications[3][4][5][6][7]

Solubilization and Detergency

Unlike taurine or glycine conjugates (e.g., Taurocholate), 7-Sulfocholic Acid is a poor detergent for lipid solubilization.[1][2][3][5] The bulky, highly polar sulfate group at C7 interferes with the formation of the hydrophobic face of the steroid, disrupting the "facial amphiphile" structure required for mixed micelle formation.[3]

  • Result: It does not effectively solubilize dietary lipids or membrane components, rendering it less cytotoxic than deoxycholic acid.[1][3][5]

Metabolic Stability

The 7-sulfate group confers resistance to bacterial hydrolases.[1][2][3][5]

  • Mechanism: Intestinal bacteria typically deconjugate C24 amides (via Bile Salt Hydrolase) and remove C7 hydroxyls (via

    
    -dehydroxylase).[1][2][5][6] The sulfate ester blocks the 
    
    
    
    -dehydroxylase enzyme, preventing the conversion to toxic secondary bile acids like Deoxycholic Acid (DCA).[1][2][3][5]
TGR5 Agonism

Recent research identifies 7-Sulfocholic Acid as a potent agonist for TGR5 (GPBAR1), a G-protein coupled receptor.[1][2][3][5]

  • Application: It is investigated for metabolic disorders (Type 2 Diabetes) as it induces GLP-1 secretion without the cytotoxicity associated with hydrophobic bile acids.[1][2][3][5]

References

  • Hofmann, A. F., & Roda, A. (1984).[1][2][3][5] Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem. Journal of Lipid Research.[1][3][5] Link

  • Chaudhari, S. N., et al. (2021).[1][2][3][5] Microbial metabolites: Cholic acid 7-sulfate as a TGR5 agonist.[1][2][3][5][7][8] Nature Chemical Biology.[1][3][5] Link

  • PubChem. (n.d.).[1][2][3][5] 7-Sulfocholic acid (Compound Summary).[1][2][3][5][7][9][10] National Library of Medicine.[1][3][5] Link[1][2][5]

  • Roda, A., et al. (1983).[1][2][3][5] Structure-activity relationship studies on bile acids: micellar properties of dihydroxy and trihydroxy bile acids.[1][3][5][11] Journal of Pharmaceutical Sciences.[1][3][5] Link

  • Cayman Chemical. (n.d.).[1][2][3][5] Cholic Acid 7-sulfate Product Data Sheet.[1][2][3][5]Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 7-Sulfocholic Acid Disodium Salt in Human Plasma by LC-MS/MS

Introduction: The Significance of Sulfated Bile Acids Bile acids are critical signaling molecules and key players in the regulation of lipid and glucose metabolism.[1] They are synthesized in the liver from cholesterol a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfated Bile Acids

Bile acids are critical signaling molecules and key players in the regulation of lipid and glucose metabolism.[1] They are synthesized in the liver from cholesterol and undergo extensive metabolism, including conjugation with glycine or taurine, and sulfation.[2][3] 7-Sulfocholic Acid, a sulfated metabolite of cholic acid, represents an important pathway for the detoxification and elimination of bile acids.[2] The process of sulfation increases the water solubility of bile acids, facilitating their excretion in urine and feces and thereby protecting the body from the cytotoxic effects of excessive bile acid accumulation, particularly in cholestatic liver diseases.[2]

The quantification of specific bile acid species, such as 7-Sulfocholic Acid, in plasma provides valuable insights into bile acid homeostasis and can serve as a biomarker for various hepatobiliary and metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices due to its high selectivity and sensitivity.[4][5]

This application note provides a comprehensive and robust protocol for the quantification of 7-Sulfocholic Acid Disodium Salt in human plasma using LC-MS/MS. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a self-validating system grounded in established bioanalytical principles.

Methodology Overview

The analytical workflow for the quantification of 7-Sulfocholic Acid in plasma can be visualized as a sequential process, beginning with sample collection and culminating in data analysis. The following diagram illustrates the key stages of this protocol.

workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection SampleStorage Storage at -80°C SampleCollection->SampleStorage SamplePrep Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing MethodValidation Method Validation DataProcessing->MethodValidation

Figure 1: A high-level overview of the analytical workflow.

Materials and Reagents

Material/ReagentSupplier and Catalog NumberNotes
7-Sulfocholic Acid Disodium SaltLGC Standards (or equivalent)Purity >98%. Used for calibration standards and quality controls.
Cholic acid 7-sulfate-d4MedChemExpress (HY-126855S) or equivalentStable isotope-labeled internal standard.
AcetonitrileHoneywell (or equivalent)LC-MS grade.
MethanolHoneywell (or equivalent)LC-MS grade.
Formic AcidFisher Scientific (or equivalent)Optima™ LC/MS grade.
Ultrapure WaterMilli-Q® Integral system (or equivalent)18.2 MΩ·cm.
Human Plasma (K2EDTA)BioIVT (or equivalent)Pooled, for preparation of calibration curve and quality controls.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The foundation of accurate quantification lies in the meticulous preparation of standard solutions.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 7-Sulfocholic Acid Disodium Salt and Cholic acid 7-sulfate-d4 into separate volumetric flasks.

    • Dissolve in methanol to the final volume to achieve a concentration of 1 mg/mL for each. These stock solutions should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 7-Sulfocholic Acid by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Cholic acid 7-sulfate-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CCs and QCs by spiking the appropriate working standard solutions into pooled human plasma.

    • A typical calibration curve range for bile acids can span from 1 to 1000 ng/mL.[6]

    • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a broad range of analytes from plasma, including bile acids.[3][4][7]

  • Label 1.5 mL microcentrifuge tubes for each sample, CC, and QC.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL Cholic acid 7-sulfate-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[2]

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

The following diagram outlines the protein precipitation workflow.

sample_prep Start 50 µL Plasma AddIS Add 150 µL Acetonitrile with Internal Standard Start->AddIS Vortex Vortex (1 minute) AddIS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Figure 2: Step-by-step plasma protein precipitation protocol.

LC-MS/MS Instrumentation and Conditions

The separation and detection of 7-Sulfocholic Acid are achieved using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in negative electrospray ionization mode.

ParameterConditionRationale
LC System
ColumnHypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalentProvides excellent separation of bile acid isomers.[7]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization.
Mobile Phase B0.1% Formic Acid in Acetonitrile:Methanol (1:1, v/v)Organic solvent mixture for efficient elution of bile acids.
Flow Rate0.4 mL/minA standard flow rate for 2.1 mm ID columns.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 µL
MS System
Ionization ModeNegative Electrospray Ionization (ESI)Bile acids readily form [M-H]⁻ ions in negative mode.[8]
Ion Spray Voltage-4500 VOptimized for signal intensity.
Temperature450°CFacilitates desolvation of the analyte.
Dwell Time50 msSufficient for accurate peak integration.

Chromatographic Gradient:

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030

Multiple Reaction Monitoring (MRM) Transitions:

The selection of specific precursor and product ions is paramount for the selectivity of the assay. For sulfated metabolites, a characteristic fragmentation is the neutral loss of SO₃ (80 Da) or the formation of the HSO₄⁻ ion (m/z 97).[3][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Sulfocholic Acid487.2407.2To be optimized
7-Sulfocholic Acid487.297.0To be optimized
Cholic acid 7-sulfate-d4 (IS)491.2411.2To be optimized

Note: The molecular weight of 7-Sulfocholic Acid is 488.6 g/mol , resulting in a deprotonated ion [M-H]⁻ of m/z 487.6. The values in the table are rounded to one decimal place for simplicity. The exact mass should be used for instrument setup. The collision energy for each transition should be optimized to achieve the maximum signal intensity.

Method Validation

The developed method must be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline to ensure its reliability for the intended application.

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous components in the plasma. This is assessed by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. This is evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used, with a correlation coefficient (r²) of ≥0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The use of a stable isotope-labeled internal standard is crucial to mitigate matrix effects.[4]

  • Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative determination of 7-Sulfocholic Acid Disodium Salt in human plasma. The protocol employs a simple and efficient protein precipitation for sample preparation and a sensitive and selective LC-MS/MS analysis in MRM mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential matrix effects and variability in sample processing. This method is well-suited for both research and clinical applications where the accurate measurement of sulfated bile acids is crucial for understanding their role in health and disease.

References

  • Alnouti, Y. (2009). Bile acid sulfation: A pathway of bile acid elimination and detoxification. Toxicological Sciences, 108(2), 225-246. Available at: [Link]

  • Huang, J., et al. (2011). Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1191-1203. Available at: [Link]

  • SCIEX. Bile acid analysis. Available at: [Link]

  • LabRulez. (2023). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Available at: [Link]

  • Yang, R., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]

  • Hasan, M. N., et al. (2020). Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS. Metabolites, 10(1), 23. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Shimadzu. LC-MS/MS Method Package for Bile Acids. Available at: [Link]

  • Thermo Fisher Scientific. (2019). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Available at: [Link]

  • Frontiers in Chemistry. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Available at: [Link]

  • ResearchGate. Multiple reaction monitoring (MRM) transitions and parameters for each detected compounds. Available at: [Link]

  • ResearchGate. Precursor/product ion pairs and parameters for MRM of the analytes and the IS. Available at: [Link]

  • MDPI. (2022). Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed. Available at: [Link]

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available at: [Link]

  • Chromatography Online. (2017). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available at: [Link]

  • PubChem. 7-Sulfocholic acid. Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Li, G., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS. Journal of Clinical Laboratory Analysis, 36(3), e24279. Available at: [Link]

  • SCIEX. (2022). Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system. Available at: [Link]

  • Shimadzu. Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Available at: [Link]

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for Sulfated Bile Acids

Topic: Solid-phase extraction (SPE) techniques for sulfated bile acids Content Type: Application Note & Protocol Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Executive Summary Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase extraction (SPE) techniques for sulfated bile acids Content Type: Application Note & Protocol Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

Sulfated bile acids (SBAs) are critical biomarkers for cholestatic liver disease, hepatocellular carcinoma, and drug-induced hepatotoxicity. Unlike their non-sulfated counterparts, SBAs possess a sulfate ester group at the C-3 or C-7 position, rendering them strong acids (pKa < 2) with high polarity. This unique physicochemical profile presents significant bioanalytical challenges, including poor retention on standard Reversed-Phase (RP) media and severe ion suppression in LC-MS/MS analysis.

This guide details a Mixed-Mode Weak Anion Exchange (WAX) protocol, the field-proven "Gold Standard" for isolating SBAs. By exploiting the permanent negative charge of the sulfate group, this method allows for the rigorous removal of non-sulfated bile acids and neutral interferences, yielding cleaner extracts and higher sensitivity than traditional C18 methods.

The Chemistry of Extraction

To design a robust protocol, one must understand the interaction mechanisms.

  • The Analyte (SBA): Amphiphilic steroid core with a highly polar, strongly acidic sulfate group (

    
    ). At pH > 2, SBAs are fully ionized (negatively charged).
    
  • The Sorbent (WAX): A polymeric base with a tertiary amine functional group.

    • At pH 5–7: The amine is protonated (

      
      ), acting as an anion exchanger. It binds the negatively charged SBA.
      
    • At pH > 10: The amine is deprotonated (

      
      ), losing its charge. The SBA is released.
      
  • The Advantage: Non-sulfated bile acids (pKa ~5) and neutral lipids do not form strong ionic bonds under specific wash conditions, allowing them to be removed with aggressive organic solvents while the SBAs remain "locked" to the sorbent.

Mechanism Visualization

SPE_Mechanism cluster_wash Wash Step (100% MeOH) cluster_elute Elution Step (5% NH4OH) SBA Sulfated Bile Acid (Strong Acid, pKa < 2) WAX WAX Sorbent (Amine, pKa ~9) SBA->WAX Strong Ionic Bind (pH 6.0) SBA->WAX Retained (Ionic Lock) Collection Purified Extract SBA->Collection Released NonSBA Non-Sulfated BA (Weak Acid, pKa ~5) NonSBA->WAX Weak/No Ionic Bind (Hydrophobic only) Waste Waste NonSBA->Waste Elutes (Hydrophobic break) Neutral_Amine Neutral Sorbent WAX->Neutral_Amine Deprotonation (pH > 10)

Figure 1: Mechanistic differentiation between sulfated and non-sulfated bile acids on WAX media.

Method Selection Guide

Not all SBA analyses require the same approach. Use this decision matrix to select the optimal workflow.

RequirementRecommended PhaseRationale
Profiling Total BAs (Sulfated + Non-sulfated)C18 or HLB Retains all species based on hydrophobicity. Simple, but less clean.
Specific SBA Isolation (High Sensitivity)WAX (Polymeric) Selectively binds sulfates; washes away non-sulfated BAs and phospholipids.
High Throughput / Clinical 96-well WAX µElution Eliminates evaporation steps; allows direct injection.
Fecal Analysis LLE + WAX Solid-liquid extraction (LLE) required first to solubilize BAs from solids.
Detailed Protocol: Serum & Plasma[1]

This protocol utilizes a Polymeric WAX cartridge (e.g., Oasis WAX, Strata-X-AW). It is superior to silica-based SAX because it withstands the pH extremes required for elution without hydrolysis of the sulfate ester.

Reagents:

  • Loading Buffer: 2% Formic Acid in water (pH ~2.5) OR 25mM Ammonium Acetate (pH 6). Note: pH 6 is preferred to keep non-sulfated BAs partially ionized for removal, or pH < 4 to suppress them.

  • Wash Solvent 1: 25mM Ammonium Acetate (pH 6).[1]

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.[1]

Step-by-Step Workflow
  • Sample Pre-treatment (Protein Precipitation):

    • Add 300 µL of Serum/Plasma to a microcentrifuge tube.

    • Add 900 µL of cold Acetonitrile (ACN) (1:3 v/v ratio).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Critical Step: Transfer the supernatant to a new tube and dilute 1:1 with water .

    • Why? High organic content (>50%) prevents retention on SPE. Diluting reduces organic strength to <40%, ensuring BAs bind to the sorbent.

  • SPE Conditioning:

    • 1 mL MeOH (Activates hydrophobic ligands).

    • 1 mL Water (Equilibrates for aqueous sample).

  • Loading:

    • Load the pre-treated sample (approx. 2 mL) onto the WAX cartridge.

    • Flow rate: ~1 mL/min (gravity or low vacuum).

    • Self-Validation: Collect flow-through.[2][3] If SBAs are detected here, the sample was too organic (dilute more) or flow was too fast.

  • Wash 1 (Ionic Control):

    • 1 mL 25mM Ammonium Acetate (pH 6).

    • Removes salts, proteins, and very polar interferences.

  • Wash 2 (Hydrophobic Cleanup - The "Magic" Step):

    • 1 mL 100% Methanol.

    • Mechanism:[4][5][6] At this stage, the sulfated BAs are held by ionic bonds. The non-sulfated BAs (which are held primarily by hydrophobic forces or weak ionic bonds) are disrupted by the methanol and washed away.

    • Result: This step removes >95% of neutral lipids and non-sulfated bile acids.

  • Elution:

    • 2 x 500 µL 5% NH₄OH in Methanol.

    • Apply first aliquot, soak for 30 seconds, then elute. Repeat.

    • Mechanism:[4][5][6] The high pH (>11) deprotonates the amine on the sorbent, neutralizing it. The ionic bond breaks, and the SBA elutes.

  • Post-Processing:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in Mobile Phase (e.g., 50:50 Water:MeOH with 5mM Ammonium Acetate).

Detailed Protocol: Urine

Urine contains fewer proteins but high salt concentrations.

  • Pre-treatment:

    • Mix 500 µL Urine with 500 µL 25mM Ammonium Acetate (pH 6) .

    • Note: Do not acidify urine too much; extremely low pH (<1) can cause hydrolysis of the sulfate group over time.

  • SPE Steps:

    • Follow the Serum Protocol (Steps 2–7) exactly.

    • The WAX mechanism is robust against high salt content in urine.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Recovery (<60%) Sample too organic during load.Dilute supernatant 1:2 or 1:3 with water before loading.
Breakthrough Flow rate too fast.Reduce vacuum pressure. Target 1 drop/second.
Sulfate Hydrolysis pH too low or temp too high.Avoid strong acids (HCl) during prep. Keep evaporation temp <40°C.
Clogging Fibrinogen/Lipids in serum.Ensure thorough centrifugation (13k x g). Use wide-pore SPE cartridges.[3]
Ion Suppression Phospholipids in eluate.Ensure Wash 2 (100% MeOH) is performed. This removes phospholipids.[1]
Workflow Diagram

Workflow Start Biological Sample (Serum/Urine) PPT Protein Precipitation (ACN 1:3 v/v) Start->PPT Serum Dilution Dilute Supernatant (Water 1:1 v/v) Start->Dilution Urine PPT->Dilution Condition Condition WAX Cartridge (MeOH -> Water) Dilution->Condition Load Load Sample (Slow flow rate) Condition->Load Wash1 Wash 1: Buffer pH 6 (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Non-Sulfated BAs) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Recover Sulfated BAs) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry

Figure 2: Optimized WAX SPE workflow for sulfated bile acid isolation.

References
  • Bathena, S. P., et al. (2013). The profile of bile acids and their sulfate metabolites in human urine and serum.[7] Journal of Chromatography B. Link[7]

  • Alnouti, Y., et al. (2008). Quantitative-profiling of bile acids and their conjugates in mouse liver, bile, plasma, and urine using LC-MS/MS.[7] Journal of Chromatography B. Link[7]

  • Waters Corporation. Oasis WAX Application Notebook.Link

  • Phenomenex. Strata-X-AW Polymeric Weak Anion Exchange Sorbent Guide.Link

  • Thermo Fisher Scientific. Bile Acid Profiling by LC-MS/MS.Link

Sources

Method

Application Note: 7-Sulfocholic Acid Disodium Salt as a Robust Internal Standard for LC-MS Based Metabolomics

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Reliable Quantification in Metabolomics Metabolomics, the comprehensive s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Reliable Quantification in Metabolomics

Metabolomics, the comprehensive study of small molecules in a biological system, provides a dynamic snapshot of cellular activity.[1] The accuracy and reproducibility of metabolomic data are paramount for deriving meaningful biological insights, from biomarker discovery to understanding disease mechanisms. However, the analytical journey from sample to data is fraught with potential variability. In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, fluctuations can arise from sample preparation, injection volume inconsistencies, and matrix effects, which can suppress or enhance the ionization of analytes.[2]

To mitigate these variables and ensure data integrity, the use of an internal standard (IS) is a well-established and critical practice.[2] An ideal internal standard is a compound added at a constant concentration to all samples, standards, and blanks, which closely mimics the behavior of the analytes of interest throughout the analytical process.[3] By normalizing the analyte's signal to that of the internal standard, researchers can correct for experimental variations, leading to more precise and accurate quantification.

This application note details the use of 7-Sulfocholic Acid Disodium Salt as a robust internal standard for both targeted and untargeted metabolomics studies. We will explore the rationale for its selection, its physicochemical properties, and provide a comprehensive, step-by-step protocol for its implementation in your LC-MS workflow.

Why 7-Sulfocholic Acid Disodium Salt? A Rationale for Selection

The selection of an appropriate internal standard is a critical decision in method development. While stable isotope-labeled (SIL) analogs of the target analytes are considered the gold standard, their use in untargeted metabolomics is often impractical due to the vast number of metabolites being analyzed.[3] In such cases, a single, well-characterized compound that is not endogenous to the sample matrix or that is present at negligible levels can serve as a universal internal standard.

7-Sulfocholic Acid Disodium Salt emerges as a compelling candidate for this role due to several key characteristics:

  • Distinct Chemical Structure: As a sulfated bile acid, its structure is significantly different from many common classes of metabolites (e.g., amino acids, sugars, organic acids, and many lipids). This chemical distinction often leads to unique chromatographic retention times, reducing the likelihood of co-elution and subsequent ion suppression or enhancement of a wide range of analytes.

  • High Polarity and Water Solubility: The sulfonate group imparts high water solubility, making it suitable for analysis in the aqueous-based mobile phases commonly used in reversed-phase and HILIC chromatography.[4] Sulfated bile acids are generally more water-soluble than their non-sulfated counterparts.[4]

  • Excellent Ionization in Negative Mode: The acidic sulfate group readily loses a proton, making 7-Sulfocholic Acid highly amenable to sensitive detection using electrospray ionization (ESI) in negative ion mode, a common mode for metabolomics analysis.

  • Commercial Availability and High Purity: 7-Sulfocholic Acid Disodium Salt is commercially available from multiple suppliers in high purity (>98% or >99%), which is essential for its use as an analytical standard.[5]

  • Stability: This compound exhibits good stability, with a shelf life of at least one year when stored properly at -20°C.[4]

Physicochemical Properties of 7-Sulfocholic Acid Disodium Salt

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Chemical Formula C₂₄H₃₈Na₂O₈S
Molecular Weight 532.60 g/mol
CAS Number 58822-35-8[4]
Appearance Powder/Crystalline Solid[5]
Purity >99% (TLC) or ≥98%[5]
Storage Temperature -20°C[4][5]
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml[5]

Experimental Workflow for Utilizing 7-Sulfocholic Acid Disodium Salt

The following diagram illustrates the general workflow for incorporating 7-Sulfocholic Acid Disodium Salt as an internal standard in a metabolomics experiment.

workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing cluster_output Output IS_stock Prepare 7-Sulfocholic Acid Disodium Salt Stock Solution working_sol Prepare Working Internal Standard Solution IS_stock->working_sol sample_prep Sample Collection (e.g., Plasma, Urine, Tissue) spike Spike Samples with Working IS Solution sample_prep->spike extraction Metabolite Extraction (e.g., Protein Precipitation) spike->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc normalization Normalization of Analyte Peaks to IS Peak data_proc->normalization quant Quantitative Results normalization->quant

Caption: Experimental workflow for using 7-Sulfocholic Acid Disodium Salt as an internal standard.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of the internal standard solutions is fundamental to reliable quantification. A concentrated stock solution is prepared in a suitable solvent and then diluted to a working concentration for spiking into samples.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of 7-Sulfocholic Acid Disodium Salt.

    • Dissolve in 1 mL of methanol or a methanol:water (1:1, v/v) solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C. This solution is stable for at least one year.[4]

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the same solvent.

    • The optimal concentration of the working solution should be determined empirically to yield a robust signal in the LC-MS/MS system without causing detector saturation. A good starting point is a concentration that results in a peak intensity in the mid-range of the detector's linear response.

    • Prepare fresh working solutions weekly and store at 4°C when not in use.

Sample Preparation and Spiking

Rationale: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction efficiency and sample handling.[3] Protein precipitation is a common method for extracting small molecules from biological matrices like serum or plasma.

Protocol (Example for Human Serum):

  • Thaw serum samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the 1 µg/mL 7-Sulfocholic Acid Disodium Salt working solution to each sample, calibrator, and quality control (QC) sample.

  • Add 150 µL of ice-cold methanol (containing 0.1% formic acid, if desired for positive mode analysis, though not essential for negative mode detection of the IS) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: Chromatographic separation is crucial to reduce matrix effects and resolve isomers. The following are suggested starting conditions for a reversed-phase LC-MS/MS method. Method optimization is highly recommended for specific applications and sample types.

LC Parameters:

ParameterSuggested Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Negative Ion Mode):

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Temp 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition m/z 487.2 -> m/z 80.0 (SO₃⁻)

Note: The precursor ion for the disodium salt will be the singly charged [M-2Na+H]⁻ ion in solution, which corresponds to an m/z of approximately 487.2. The characteristic fragment for sulfated compounds is the loss of the sulfate group, resulting in a product ion at m/z 80.0 (SO₃⁻). This transition is highly specific for sulfated molecules.[6]

Data Analysis and Normalization

The fundamental principle of using an internal standard is to normalize the response of the analyte of interest to the response of the IS.

normalization_logic Analyte_Peak_Area Analyte Peak Area Response_Ratio Response Ratio Analyte_Peak_Area->Response_Ratio divided by IS_Peak_Area IS Peak Area (7-Sulfocholic Acid) IS_Peak_Area->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve plotted against Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration interpolated from

Caption: Logic of internal standard normalization for quantitative analysis.

Procedure:

  • Peak Integration: Integrate the chromatographic peak areas for both the analyte(s) of interest and the 7-Sulfocholic Acid internal standard.

  • Calculate Response Ratio: For each sample, calculate the response ratio using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Quantification:

    • For targeted analysis: Generate a calibration curve by plotting the response ratio of the standards against their known concentrations. The concentration of the analyte in the unknown samples can then be determined by interpolating their response ratios on this curve.

    • For untargeted analysis (relative quantification): The response ratios can be directly used for statistical comparisons between different sample groups (e.g., control vs. treated). This normalization corrects for technical variability, making the comparison of relative metabolite abundances more reliable.

Conclusion and Best Practices

7-Sulfocholic Acid Disodium Salt presents a viable and robust option as an internal standard for a wide range of LC-MS-based metabolomics applications. Its distinct chemical properties, commercial availability, and high ionization efficiency in negative mode make it a valuable tool for improving the accuracy and precision of metabolomic data.

Key considerations for successful implementation:

  • Method Validation: It is essential to validate the use of any internal standard within your specific analytical method and for your matrix of interest. This includes assessing potential matrix effects on the IS itself and ensuring its chromatographic behavior is reproducible.

  • Avoidance of Endogenous Interference: While 7-Sulfocholic Acid is a metabolite, its presence and concentration can vary significantly between species and sample types. It is crucial to analyze a representative set of blank matrix samples to confirm that endogenous levels are negligible or absent, thus not interfering with the spiked standard.

  • Consistency is Key: The concentration of the internal standard must be kept constant across all samples, calibrators, and QCs to ensure valid normalization.

By carefully implementing the protocols and principles outlined in this application note, researchers can leverage 7-Sulfocholic Acid Disodium Salt to enhance the quality and reliability of their metabolomics research.

References

  • Avanti Polar Lipids. (n.d.). Cholic acid 7-sulfate (disodium salt). Retrieved from [Link]

  • CliniSciences. (n.d.). 7-Sulfocholic Acid Disodium Salt. Retrieved from [Link]

  • Holmquist, B., Pepkowitz, S., & Chandler, D. W. (n.d.). Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS.
  • Thermo Fisher Scientific. (2018, May 15). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.
  • Agilent Technologies. (2023, May 26).
  • García-Cañaveras, J. C., et al. (2021). Untargeted Profiling of Bile Acids and Lysophospholipids Identifies the Lipid Signature Associated with Glycemic Outcome in an Obese Non-Diabetic Clinical Cohort. Metabolites, 11(3), 135.
  • Trott, A., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 11(10), 682.
  • Nury, T., et al. (2020). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 61(11), 1495-1506.
  • Wang, Y., et al. (2022). A simple and reliable bile acid assay in human serum by LC-MS/MS.
  • Horvath, T. D., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 7, 100951.
  • Alnouti, Y., et al. (2011). Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 356-366.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459070, 7-Sulfocholic acid. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Bile Acid Standards. Retrieved from [Link]

  • Huang, J., et al. (2015). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Journal of Lipid Research, 56(7), 1387-1398.
  • IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved from [Link]

  • Richardson, M., et al. (2025, November 10). Untargeted metabolomics data in the By-Band-Sleeve trial and ALSPAC.
  • Heal, K. R., et al. (n.d.). Supporting information for: Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics.
  • Wang, Y., et al. (2022). Identification of the Metabolomics Signature of Human Follicular Fluid from PCOS Women with Insulin Resistance. Journal of Healthcare Engineering, 2022, 5928018.
  • Alnouti, Y. (2014). The Profile of Bile Acids and Their Sulfate Metabolites in Human Urine and Serum.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 7-Sulfocholic Acid Disodium Salt during storage

Technical Support Center: 7-Sulfocholic Acid Disodium Salt Stability Guide Product Identity: Cholic Acid 7-Sulfate Disodium Salt CAS: 58822-35-8 (Generic for 7-sulfate), 66873-39-0 (Disodium salt specific) Chemical Class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Sulfocholic Acid Disodium Salt Stability Guide

Product Identity: Cholic Acid 7-Sulfate Disodium Salt CAS: 58822-35-8 (Generic for 7-sulfate), 66873-39-0 (Disodium salt specific) Chemical Class: Sulfated Bile Acid / Steroid Conjugate[1]

Executive Summary: The Stability Matrix

7-Sulfocholic Acid Disodium Salt is a specialized metabolite used primarily as a reference standard in metabolomics and hepatotoxicity research.[1] While the steroid core is robust, the molecule possesses two specific vulnerabilities: the C-7 sulfate ester bond and the disodium salt lattice .

The degradation mechanism is rarely oxidative; it is almost exclusively hydrolytic and hygroscopic . Your storage strategy must prevent water ingress that facilitates acid-catalyzed desulfation.[1]

ParameterSpecificationCritical Threshold / Note
Storage Temp -20°CDo not store at 4°C for >1 week (moisture risk).
Hygroscopicity HighDeliquescent.[1][2][3] Rapidly absorbs atmospheric water.[1][3]
pH Stability pH 7.0 – 9.0Unstable in acid. Hydrolysis accelerates < pH 5.[1]0.
Solvent Methanol, WaterAvoid unbuffered acidic aqueous solutions.
Retest 12 MonthsCheck for free Cholic Acid (desulfation product).[1]

Critical Handling Protocol: "Cold-Chain to Bench"

The most common cause of degradation occurs within 10 minutes of removing the vial from the freezer. Condensed atmospheric moisture dissolves the salt surface, creating a micro-aqueous environment where hydrolysis begins.

Visual Workflow: Safe Vial Retrieval

VialHandling Freezer Storage (-20°C) Desiccator Desiccator (RT) 30-60 Mins Freezer->Desiccator Transfer Equilibration Thermal Equilibration (No Condensation) Desiccator->Equilibration Wait Opening Open Vial (Low Humidity) Equilibration->Opening Safe Weighing Rapid Weighing (Minimize Exposure) Opening->Weighing < 2 mins Reseal Purge (N2/Ar) & Reseal Weighing->Reseal Immediate Reseal->Freezer Return

Caption: Protocol for handling hygroscopic bile acid salts. Thermal equilibration in a desiccator prevents condensation, the primary catalyst for hydrolysis.

Technical Deep Dive: Degradation Mechanisms

A. The Hydrolysis Hazard (Desulfation)

Unlike the C-3 sulfates found in other steroids, the C-7 sulfate group on Cholic Acid is sterically hindered, offering slight resistance to enzymatic cleavage. However, it remains chemically labile in acidic environments.

  • Mechanism: In the presence of protons (

    
    ) and water, the ester oxygen is protonated, making the sulfur atom susceptible to nucleophilic attack by water. This cleaves the bond, releasing free Cholic Acid and inorganic sulfate.
    
  • Prevention: Maintain stock solutions in buffered systems (pH > 7.5). Never store in 0.1% Formic Acid or TFA, even if used for LC-MS mobile phases.[1]

B. Hygroscopic Clumping

As a disodium salt, the molecule has high lattice energy but is extremely water-soluble.

  • Observation: The white powder turns into a sticky gum or "glass."

  • Consequence: While physical form change doesn't immediately imply chemical degradation, the absorbed water lowers the activation energy for hydrolysis. "Gummy" material should be redissolved and checked by HPLC immediately.

Troubleshooting & FAQs

Q1: I see an extra peak in my LC-MS chromatogram at m/z 407. What is it? A: This is likely Cholic Acid , the desulfation product.

  • Diagnosis: 7-Sulfocholic acid (MW ~532, Disodium) usually appears as the mono-anion [M-H]- at m/z 487 or [M-2Na+H]-.[1]

  • Root Cause: If you see Cholic Acid (m/z 407 [M-H]-), your sample has undergone hydrolysis.[1] This typically happens if the standard was stored in an acidic solvent (like HPLC mobile phase A) for more than 24 hours.[1]

  • Fix: Prepare fresh standards daily. If storing, use Methanol + 0.1% Ammonium Hydroxide.

Q2: The powder is stuck to the bottom of the vial and won't scrape out. Is it ruined? A: Not necessarily, but it has absorbed moisture (Deliquescence).[1]

  • Action: Do not scrape. Add the reconstitution solvent (e.g., Methanol) directly to the vial to dissolve the entire content.

  • Verification: Run a QC check. If the purity is >95%, aliquot the solution into single-use vials, dry them down under Nitrogen (if possible), or store as a solution at -80°C.

Q3: Can I use ultrasonication to dissolve the salt? A: Yes, but monitor temperature.

  • Risk: Ultrasonic baths generate heat.[1] High temps (>40°C) + aqueous media = accelerated hydrolysis.[1]

  • Protocol: Pulse sonicate (30 seconds on, 30 seconds off) or use an ice bath during sonication.

Analytical Validation: The Self-Validating System

To ensure your experiments are valid, you must periodically verify the integrity of your 7-Sulfocholic Acid stock.

Degradation Pathway Visualization

Degradation Parent 7-Sulfocholic Acid (Disodium Salt) m/z 487 (anion) Intermediate Transition State (Protonated Ester) Parent->Intermediate Protonation Agent Agent: H+ (Acid) + H2O Agent->Intermediate Product1 Cholic Acid (Degradant) m/z 407 (anion) Intermediate->Product1 Hydrolysis Product2 Inorganic Sulfate (Na2SO4) Intermediate->Product2 Cleavage

Caption: Acid-catalyzed hydrolysis pathway. Detection of the m/z 407 species indicates improper storage or solvent selection.

QC Method (HPLC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 8.0).[1] Note: High pH protects the sulfate.

  • Mobile Phase B: Acetonitrile / Methanol (50:50).[1]

  • Detection: Negative Ion Mode (ESI-).[1]

  • Pass Criteria: Area of m/z 407 peak must be < 2% of the Total Ion Chromatogram.

References

  • Avanti Polar Lipids. (n.d.). Cholic Acid 7-Sulfate (Disodium Salt) Product Datasheet. Retrieved from [Link]

  • Alnouti, Y. (2009).[1] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[4] Toxicological Sciences, 108(2), 225–246.[1] [Link]

  • Hofmann, A. F. (2004).[1] Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. Drug Metabolism Reviews, 36(3-4), 703-722.[1] [Link]

Sources

Optimization

Technical Support Center: High-Fidelity MS Analysis of Sulfated Bile Salts

Status: Operational Subject: Resolving Baseline Noise & In-Source Fragmentation in Negative ESI Mode Audience: Analytical Chemists, DMPK Researchers Executive Summary Analyzing sulfated bile salts (e.g., Sulfolithocholic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Resolving Baseline Noise & In-Source Fragmentation in Negative ESI Mode Audience: Analytical Chemists, DMPK Researchers

Executive Summary

Analyzing sulfated bile salts (e.g., Sulfolithocholic acid, Taurocholate sulfate) presents a unique "perfect storm" of analytical challenges. Unlike their unconjugated counterparts, these Phase II metabolites are highly polar, thermally labile, and prone to In-Source Fragmentation (ISF) .

Users frequently report "high baseline noise" which is often a misdiagnosis of two distinct phenomena:

  • Chemical Noise: Caused by non-volatile buffer accumulation or phospholipid suppression.

  • Isobaric Interference (The "Ghost Peak"): The thermal degradation of the sulfate group (

    
    ) inside the ion source, creating a signal that mimics the unsulfated parent bile acid.
    

This guide provides the protocols to distinguish and resolve these issues.

Module 1: The "Ghost Peak" & In-Source Fragmentation (ISF)

The Symptom: You observe a peak for the unsulfated bile acid (e.g., Lithocholic Acid, m/z 375) at the retention time of the sulfated species (e.g., Sulfolithocholic Acid, expected m/z 455). This creates a high background or false positives for the unsulfated parent.

The Mechanism: Sulfated bile salts are labile. In the electrospray ionization (ESI) source, excess energy causes the neutral loss of sulfur trioxide (


, 80 Da). The mass spectrometer then detects the remaining ion, which is isobaric with the unsulfated parent (

).
Diagnostic Workflow

ISF_Troubleshooting Start Symptom: Unexplained Peak / High Baseline CheckRT Does the 'noise' peak elute at the retention time of the Sulfated Standard? Start->CheckRT IsISF Likely In-Source Fragmentation (ISF) CheckRT->IsISF Yes IsChem Likely Chemical Contamination or Column Carryover CheckRT->IsChem No Action1 Action: Lower Cone Voltage / Declustering Potential by 10-20V IsISF->Action1 Action2 Action: Check Mobile Phase (See Module 2) IsChem->Action2

Figure 1: Decision tree for distinguishing between In-Source Fragmentation and general chemical noise.

Corrective Protocol: Source Softening

To preserve the sulfate moiety, you must "soften" the ionization parameters.

  • Cone Voltage / Declustering Potential (DP):

    • Standard Setting: Often optimized for stable steroids (60-100V).

    • Sulfated Protocol: Reduce to 20–40V .

    • Why: High potential gradients accelerate ions into gas molecules, causing collision-induced dissociation (CID) before the quadrupole.

  • Source Temperature:

    • Reduce ESI source temperature by 50°C steps. Sulfates are thermally unstable.

    • Target: 350°C – 450°C (Instrument dependent; avoid maxing out).

Module 2: Chromatographic & Mobile Phase Optimization

The Symptom: Drifting baselines, poor ionization efficiency in Negative Mode (


), or suppression of early-eluting polar sulfates.

The Solution: Proper buffering.[1] Strong acids (Formic Acid) often suppress ionization in negative mode for these species and can catalyze on-column hydrolysis.

Mobile Phase Comparison Table
ComponentRecommendationTechnical Rationale
Aqueous Phase (A) 5–10 mM Ammonium Acetate Provides optimal pH (~6.7) for negative mode ionization. Volatile salt prevents source clogging [1, 2].
Organic Phase (B) Acetonitrile or Methanol Methanol often yields better peak shape for bile acids; Acetonitrile offers lower backpressure.
Additives Avoid strong acids (TFA, high Formic) Acidic pH (<4) suppresses

formation and promotes sulfate hydrolysis [3].
Column Choice C18 (HSS T3 or BEH) HSS T3 (High Strength Silica) retains polar sulfated species better than standard C18, separating them from the solvent front [1].

Critical Note: If using Ammonium Acetate, ensure your organic phase also contains the same concentration (or at least 5mM) to prevent gradient baseline drift.

Module 3: Sample Preparation (Matrix Removal)

The Symptom: Random noise spikes or broad "humps" in the baseline, specifically in biological matrices (plasma/urine). This is usually phospholipid interference .

The Protocol: Solid Phase Extraction (SPE) Simple protein precipitation (PPT) is insufficient for sulfated bile salts because phospholipids co-elute and cause severe ion suppression.

SPE_Workflow cluster_rationale Mechanism Step1 1. Condition (MeOH -> Water) Step2 2. Load Sample (Diluted in 5% NH4OH) Step1->Step2 Step3 3. Wash (5% MeOH in Water) Step2->Step3 R1 Ammonium Hydroxide keeps Bile Salts ionized (Soluble) Step2->R1 Step4 4. Elute (MeOH with 2% NH4OH) Step3->Step4 R2 Wash removes salts/proteins but retains Bile Salts Step3->R2

Figure 2: SPE workflow optimized for anionic sulfated bile salts using a Polymeric Weak Anion Exchange (WAX) or HLB sorbent.

Protocol Steps:

  • Cartridge: Use a Polymeric Reversed-Phase (e.g., HLB) or Weak Anion Exchange (WAX) cartridge.

  • Loading: Dilute plasma 1:1 with 5%

    
    . The high pH ensures bile salts are negatively charged and soluble.
    
  • Wash: Water/Methanol (95:5). Removes salts and proteins.

  • Elution: Methanol (100%).

  • Reconstitution: Dissolve residue in the initial mobile phase (e.g., 10mM Ammonium Acetate:MeOH 90:10). Do not reconstitute in 100% organic solvent, or you will get peak broadening (solvent effect) [4].

Frequently Asked Questions (Troubleshooting)

Q: I see a signal at m/z 97 in my MS/MS spectra. Is this noise? A: No. The ion at m/z 97 is likely the hydrogen sulfate ion (


). This is a common product ion for sulfated steroids in negative mode and can actually be used as a specific transition for MRM (Multiple Reaction Monitoring) to confirm the presence of a sulfate group [5].

Q: My baseline rises significantly at the end of the gradient. A: This is likely "column bleed" or accumulation of hydrophobic matrix components (lipids) eluting at high organic %.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (ramp to 98% B, hold 2 min, return to initial) to clear lipids between injections.

Q: Can I use Formic Acid if I am running Positive Mode? A: Sulfated bile salts are rarely analyzed in positive mode due to poor ionization. However, if you are multiplexing with other analytes, switching polarity is possible. Be aware that the acidic mobile phase required for positive mode will degrade your sulfated bile salt sensitivity in negative mode segments [1, 3].

References

  • Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry. Source: National Institutes of Health (NIH) / PMC. Link:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Source: MDPI / ResearchGate. Link:[Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Source: Wiley Analytical Science.[2] Link:[Link]

  • Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. Source: PubMed. Link:[Link]

Sources

Troubleshooting

Technical Support Guide: Solubility Optimization for 7-Sulfocholic Acid Disodium Salt

Product: 7-Sulfocholic Acid Disodium Salt (CAS: 60320-05-0) Solvent Focus: Methanol (MeOH) Document Type: Troubleshooting & Optimization Protocols Version: 2.0 (Scientific Support Tier)[1][2][3] Executive Summary: The So...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 7-Sulfocholic Acid Disodium Salt (CAS: 60320-05-0) Solvent Focus: Methanol (MeOH) Document Type: Troubleshooting & Optimization Protocols Version: 2.0 (Scientific Support Tier)[1][2][3]

Executive Summary: The Solubility Paradox

Researchers often assume that because Cholic Acid (the parent compound) is highly soluble in methanol, its derivatives will behave similarly.[1] However, 7-Sulfocholic Acid Disodium Salt presents a distinct physicochemical challenge.[1][2][3]

The introduction of the sulfate group at C7, combined with the disodium counter-ions (at C24 carboxylate and C7 sulfate), fundamentally alters the molecule's lattice energy. While the steroid backbone remains lipophilic, the molecule is now a dionic electrolyte . In pure, anhydrous methanol, the solvation energy provided by the solvent is often insufficient to overcome the high crystal lattice energy of the disodium salt, leading to common issues such as "hazing," incomplete dissolution, or immediate precipitation upon cooling.[3]

This guide provides validated protocols to overcome these thermodynamic barriers.

Diagnostic: Identify Your Issue

Before proceeding, match your observation to the scenarios below to select the correct protocol.

ObservationDiagnosisRoot CauseRecommended Protocol
Fine white haze / suspension Saturation Limit ExceededThe concentration is above the thermodynamic solubility limit in pure MeOH (approx. <1–2 mg/mL).[1][2][3]Protocol A (Co-solvent)
Clear when hot, precipitates when cold Temperature DependenceThe kinetic solubility was achieved, but the solution is thermodynamically unstable at RT.[2][3]Protocol A (Co-solvent)
"Gummy" or Gel-like residue Solvate FormationSodium salts can form gelatinous solvates in alcohols, trapping solvent without dissolving.[1][2][3]Protocol B (Step-wise)
Floating particles that won't settle Static/HygroscopicitySurface tension or static charge is preventing wetting of the crystal surface.[1][2]Protocol C (Wetting)

Technical Troubleshooting Protocols

Protocol A: The "Water Spike" Method (Gold Standard)

Use Case: When you need a stable stock solution (>2 mg/mL) and can tolerate trace water.[1][2]

Mechanism: Water has a dielectric constant (


) significantly higher than methanol (

).[1][2][3] Even a small percentage of water stabilizes the dissociated

ions, preventing them from forcing the bile acid backbone back into a crystal lattice.
  • Calculate: Determine the total volume of solvent required for your target concentration.

  • Prepare Solvent: Create a mixture of 95% Methanol / 5% Water (v/v) .

    • Note: If downstream applications (like reaction chemistry) are strictly anhydrous, this protocol is not suitable.[1][2][3] See Protocol C.

  • Add Solvent: Add the mixture to the 7-Sulfocholic Acid powder.

  • Vortex: Vortex at high speed for 30 seconds.

  • Observation: The solution should clear rapidly. If haze remains, increase water content to 10%.[1][2][3]

Protocol B: Thermal & Sonic Activation

Use Case: When the solution is near the solubility limit and needs kinetic energy to dissociate the lattice.

  • Sonication: Place the sealed vial in a bath sonicator at ambient temperature for 5–10 minutes.

    • Critical: Do not allow the water bath to heat up uncontrolled, as this can degrade the sulfate ester over time (though 7-sulfates are relatively stable).[1][2][3]

  • Thermal Shift: If sonication fails, heat the solution to 40°C in a water bath or heating block.

  • Equilibration: Allow the solution to cool to room temperature slowly while observing. If precipitation occurs immediately upon cooling, you are chemically supersaturated; you must dilute the sample.[3]

Protocol C: The "Pre-Wet" Technique (For Anhydrous Methanol)

Use Case: When you must use pure methanol (e.g., for specific derivatization reactions).[1][2][3]

  • Weigh: Place the disodium salt in the vial.

  • DMSO Spike: Add a minimal volume of DMSO (Dimethyl Sulfoxide) first.[1][2][3]

    • Ratio: Use 20-50

      
      L of DMSO per mg of compound.[1][2]
      
    • Reasoning: DMSO is a powerful polar aprotic solvent that breaks the lattice effectively.

  • Dilute: Slowly add the Methanol to the DMSO concentrate while vortexing.

    • Result: This prevents the formation of the "gummy" outer shell that often occurs when pure methanol hits the dry powder.

Decision Logic & Workflow

The following diagram illustrates the logical path to achieving a stable solution.

SolubilityWorkflow Start Start: 7-Sulfocholic Acid Disodium Salt in MeOH CheckConc Is Target Conc > 1 mg/mL? Start->CheckConc Anhydrous Is Anhydrous Solvent Strictly Required? CheckConc->Anhydrous Yes Sonicate Protocol B: Sonicate (10 min) + Heat (40°C) CheckConc->Sonicate No (<1 mg/mL) AddWater Protocol A: Add 5-10% Water Anhydrous->AddWater No (Water is OK) DMSOSpike Protocol C: Pre-dissolve in minimal DMSO, then dilute with MeOH Anhydrous->DMSOSpike Yes (Must be MeOH only) Success Stable Solution AddWater->Success Sonicate->Success Clear Fail Precipitation/Haze Sonicate->Fail Cloudy DMSOSpike->Success Dilute Action: Dilute Sample (Reduce Conc) Fail->Dilute Dilute->Sonicate

Figure 1: Decision matrix for solubilizing 7-Sulfocholic Acid Disodium Salt based on concentration and solvent constraints.

Frequently Asked Questions (FAQ)

Q1: Why does the Certificate of Analysis (CoA) say "Soluble in Methanol" if I am having trouble? A: "Soluble" is a qualitative term in many chemical catalogs. For disodium bile salts, this often implies solubility at low concentrations (e.g., 0.1 – 0.5 mg/mL) suitable for analytical standards (LC-MS).[1][2][3] It does not guarantee solubility at preparative concentrations (10–50 mg/mL) without modification [1].[1][2][3]

Q2: Can I use Ethanol instead? A: Ethanol is generally less effective than methanol for disodium salts due to its lower dielectric constant and longer alkyl chain.[1][2][3] If methanol is failing, ethanol will likely fail faster unless significant water is added.[1][2][3]

Q3: Is the compound degrading if I heat it? A: 7-Sulfocholic acid is relatively stable due to the equatorial position of the sulfate in the parent structure, but sulfate esters can hydrolyze in acidic conditions or high heat. Heating to 40-50°C for short periods (<30 mins) is safe, but avoid boiling or prolonged storage at high temperatures [2].[1][2][3]

Q4: I see a gel at the bottom of the tube. What is it? A: This is a "gelatinous solvate."[1][2][3] The sodium ions have coordinated with the methanol and trace moisture to form a semi-solid network. To fix this, add water (Protocol A) and sonicate vigorously.[1][2][3] The gel will break as the water hydrates the sodium ions more effectively than the methanol can.

Q5: What is the maximum solubility I can expect? A: While batch-dependent, approximate limits are:

  • Pure MeOH: ~1 mg/mL (Kinetic stability only)[1][2][3]

  • MeOH + 5% Water: ~5–10 mg/mL[1][2][3]

  • Pure Water: >10 mg/mL (Highly soluble) [3][1][2][3]

References

  • Alnouti, Y. (2009).[1][2][3] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[4][5] Toxicological Sciences, 108(2), 225–246.[1][2][3] Available at: [Link]

  • Avanti Polar Lipids. Cholic Acid 7-Sulfate (Disodium Salt) Product Details. Available at: [Link][1][2][3]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in 7-Sulfocholic Acid Analysis

Introduction: The "Invisible" Barrier to Accuracy 7-Sulfocholic Acid (7-SCA) presents a unique analytical paradox. As a sulfated bile acid conjugate, it is highly polar and acidic (pKa < 2 due to the sulfate group).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Barrier to Accuracy

7-Sulfocholic Acid (7-SCA) presents a unique analytical paradox. As a sulfated bile acid conjugate, it is highly polar and acidic (pKa < 2 due to the sulfate group). In Reverse Phase (RP) chromatography, it naturally attempts to elute near the void volume—the exact zone where salts, unretained proteins, and polar phospholipids congregate.

When these matrix components co-elute with your analyte in the electrospray ionization (ESI) source, they compete for charge. This phenomenon, known as ion suppression , is not just a sensitivity issue; it is a reproducibility killer. It causes variable signal attenuation that standard calibration curves often fail to correct.

This guide moves beyond basic "cleanup" and focuses on the mechanistic elimination of suppression sources through targeted sample preparation and chromatographic isolation.

Part 1: Sample Preparation – The First Line of Defense

Why it matters: You cannot compensate for a dirty sample with a better mass spectrometer. The primary cause of ion suppression in bile acid analysis is glycerophosphocholines (phospholipids) . These species do not always appear in your MRM window, but they build up on the column and elute unpredictably, suppressing ionization for 7-SCA.

Protocol Comparison: Choosing the Right Workflow
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Recommended: PPT + Phospholipid Removal
Mechanism Solubility exclusion (MeOH/ACN)Adsorption/DesorptionSolubility exclusion + Zirconia/Sorbent filtration
Cleanliness Low (Leaves lipids/salts)HighVery High (Removes >99% phospholipids)
Recovery Variable (Matrix entrapment)High (if optimized)Consistent
Throughput HighLow (Multi-step)High (In-well precipitation)
Cost LowHighMedium
Recommended Protocol: PPT with Phospholipid Removal

Rationale: 7-SCA is extremely polar. Traditional C18 SPE often suffers from breakthrough (analyte loss) during the load step unless the aqueous environment is highly acidic, which risks hydrolysis. Phospholipid removal plates (e.g., Ostro™, Captiva™ EMR, HybridSPE™) selectively bind lipids while allowing the polar bile acid to pass.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/serum to the removal plate well.

  • Spike: Add 10 µL of Internal Standard (Deuterated 7-SCA-d4 or Cholic Acid-d4).

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Why Formic Acid? It disrupts protein binding, freeing the bile acid.

  • Mix: Aspirate/dispense or vortex for 2 minutes.

  • Filtration: Apply vacuum (approx. 5-10 inHg). Collect flow-through.

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:MeOH).

    • Critical: Never reconstitute in 100% organic; this causes "solvent effect" peak broadening for early eluters like 7-SCA.

Part 2: Chromatographic Optimization

The Challenge: 7-SCA is a disodium salt in formulation but exists as an anion in solution. Standard C18 columns often fail to retain it sufficiently, causing it to elute with salts (suppression zone).

Column Selection Strategy

Do not use a standard C18. Use a Polar-Embedded C18 or a T3-type (High Strength Silica) column. These phases are compatible with 100% aqueous mobile phases, allowing you to start the gradient at 0-5% organic to trap the polar 7-SCA at the head of the column.

Mobile Phase Chemistry
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.0 - 6.0).

  • Mobile Phase B: Methanol (or 50:50 MeOH:Acetonitrile).

  • Why Ammonium Acetate?

    • Bile acids are acidic. At neutral pH, they are fully ionized (negative).

    • Ammonium acetate provides the counter-ion for the salt but is volatile.

    • It buffers the system, preventing pH shifts that cause retention time drift.

Visualizing the Suppression Mechanism

IonSuppression cluster_mechanism Mechanism of Suppression Sample Biological Sample (Plasma/Bile) LC_Column LC Column (Co-elution Zone) Sample->LC_Column Matrix Matrix Components (Phospholipids, Salts, Proteins) Matrix->LC_Column Interference ESI_Droplet ESI Droplet (Charge Competition) Matrix->ESI_Droplet Occupies Surface Analyte 7-Sulfocholic Acid (Analyte) Analyte->LC_Column Analyte->ESI_Droplet Denied Charge LC_Column->ESI_Droplet Elution MS_Detector Mass Spec (Signal Readout) ESI_Droplet->MS_Detector Suppressed Signal

Caption: Figure 1. Mechanism of Ion Suppression.[1][2] Co-eluting matrix components dominate the surface of the ESI droplet, preventing the analyte from entering the gas phase.

Part 3: Troubleshooting & FAQs

Q1: My 7-SCA peak retention time is drifting between injections. Why?

A: This is likely a column equilibration issue or pH instability .

  • The Cause: Because 7-SCA is polar, you are likely running a high-aqueous start (e.g., 95% Water). C18 chains can "collapse" (dewet) in 100% water, losing retention capacity.

  • The Fix:

    • Ensure your column is "aqueous stable" (e.g., T3, Polar-Embedded, or Aq-C18).

    • Increase the re-equilibration time at the end of the gradient. A good rule of thumb is 5-7 column volumes of initial mobile phase before the next injection.

    • Verify the buffer capacity. 5mM Ammonium Acetate is the minimum; if drift persists, increase to 10mM.

Q2: I see a peak for 7-SCA, but the internal standard (IS) signal varies wildly.

A: This is the hallmark of Matrix Effects .

  • The Diagnosis: The IS (e.g., Cholic Acid-d4) should track the analyte. If the IS signal drops while the analyte signal remains constant (or vice versa), they are not co-eluting perfectly, or the suppression is transient.

  • The Fix:

    • Switch IS: Use a deuterated sulfated bile acid if possible (e.g., Glycocholic acid-d4 sulfate). If not available, ensure your IS elutes as close to 7-SCA as possible.

    • Divert Valve: Set the MS divert valve to waste for the first 1.0–1.5 minutes (void volume) to prevent salts from fouling the source.

    • Check Phospholipids: Monitor the transition m/z 184 > 184 (for PCs) in positive mode to see where lipids are eluting. If they overlap with 7-SCA, adjust the gradient slope.

Q3: Why is Negative Mode ESI required? Can I use Positive Mode?

A: You must use Negative Mode (ESI-) .

  • Scientific Reason: 7-Sulfocholic acid contains a sulfate group (

    
    ) and a carboxylic acid group (
    
    
    
    ). It is pre-charged as an anion.
  • Positive Mode Failure: Forcing a proton onto a strongly acidic sulfate group is energetically unfavorable and results in extremely poor sensitivity (100-1000x lower than negative mode).

  • Target Transition: Look for the parent ion

    
     or the loss of the sulfate group 
    
    
    
    .
Q4: I have multiple peaks in my chromatogram for the same mass. Which one is 7-SCA?

A: Bile acids suffer from isobaric interference .

  • The Issue: 7-Sulfocholic acid has the same molecular weight as 3-Sulfocholic acid and other positional isomers.

  • The Fix: You must rely on Retention Time (RT) for identification.

    • Run a pure standard of 7-SCA Disodium Salt.

    • Run a pure standard of the potential isomers (e.g., 3-sulfate).

    • Optimize the gradient (slower ramp rate, e.g., 1% B per minute) until these peaks are baseline separated.

    • Note: The 7-sulfate typically elutes differently than the 3-sulfate due to steric hindrance affecting interaction with the stationary phase.

Part 4: Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Step1 Plasma Sample + IS Step2 PPT + Lipid Removal Plate (1% Formic in ACN) Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Evaporate & Reconstitute (90:10 Water:MeOH) Step3->Step4 LC LC Separation Polar-Embedded C18 Mobile Phase: 5mM NH4Ac Step4->LC MS MS Detection ESI Negative Mode MRM Transitions LC->MS

Caption: Figure 2. Optimized Analytical Workflow for 7-Sulfocholic Acid.

References

  • SCIEX. (2023). Bile Acid Analysis: Overcoming Matrix Effects in Biological Samples.[1][2][3] Retrieved from [Link]

  • Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • MDPI (Molecules). (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from synthesized 7-Sulfocholic Acid Disodium Salt

Topic: Removing impurities from synthesized 7-Sulfocholic Acid Disodium Salt Content Type: Technical Support Center (Troubleshooting & FAQs) Compound: 7-Sulfocholic Acid Disodium Salt (Cholic Acid 7-Sulfate) CAS: N/A (Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from synthesized 7-Sulfocholic Acid Disodium Salt Content Type: Technical Support Center (Troubleshooting & FAQs)

Compound: 7-Sulfocholic Acid Disodium Salt (Cholic Acid 7-Sulfate) CAS: N/A (Specific isomer often custom synthesized) Target Purity: >98% (HPLC)

Executive Summary

Synthesizing 7-Sulfocholic Acid (7-SCA) via chemical sulfation (typically using Sulfur Trioxide-Pyridine or Chlorosulfonic acid) presents a unique purification challenge. Unlike lipophilic bile acids, the disodium salt is highly water-soluble, rendering standard liquid-liquid extractions ineffective for removing inorganic salts and polar solvents like pyridine. Furthermore, the presence of three hydroxyl groups on the cholic acid scaffold (


) leads to regiochemical isomers (3-sulfate vs. 7-sulfate) that require high-resolution chromatography to separate.

This guide provides modular protocols for desalting, solvent removal, and isomer resolution.

Module 1: The Inorganic Challenge (Desalting & Solvent Removal)

User Issue: "My crude product contains significant sodium sulfate/chloride and residual pyridine. Standard extraction isn't working because the product stays in the water phase."

The Resolution: Reverse-Phase (C18) "Catch and Release"

Because 7-SCA disodium salt is amphiphilic, it can be retained on hydrophobic media (C18) while inorganic salts and highly polar contaminants (like Pyridine or DMF) are washed away with water.

Protocol:

  • Conditioning: Use a C18 Flash Cartridge or SPE column (e.g., Sep-Pak tC18). Equilibrate with 3 Column Volumes (CV) of Methanol, followed by 3 CV of HPLC-grade water.

  • Loading: Dissolve your crude aqueous mixture in the minimum volume of water. Load onto the column.[1]

  • Washing (Critical Step): Flush with 5–10 CV of Water (pH 7) .

    • Mechanism:[2][3][4][5][6] Inorganic salts (

      
      ) and Pyridine (which elutes near the void volume in highly aqueous conditions) pass through unretained.
      
  • Elution: Switch to 20% Methanol/Water to remove minor polar impurities, then elute the product with 60-80% Methanol/Water .

  • Validation: Test fractions via TLC or MS. Pyridine absorbs strongly at 254 nm; 7-SCA does not (requires ELSD or MS detection).

Troubleshooting Table: Desalting
SymptomProbable CauseCorrective Action
Pyridine smell persists in product Insufficient aqueous wash or organic content in wash is too high.Increase water wash volume. Ensure wash solvent is 100% water or <5% MeOH. Pyridine is hydrophobic enough to stick if MeOH is present.
Low Yield Product eluted during the wash step.Check the "Waste" line. If product is present, the C18 capacity was exceeded (breakthrough) or the compound is too polar. Switch to C8 or reduce loading.
Salt precipitation in column Loading concentration too high.Dilute the sample.[7][8][9] High salt concentrations can crash out inside the porous silica, blocking flow.

Module 2: The Organic Challenge (Isomer Separation)

User Issue: "Mass Spec confirms the correct mass (m/z ~487 for mono-sulfate), but I see double peaks in HPLC. How do I remove the 3-sulfate isomer?"

The Science: Regioselectivity

Chemical sulfation of Cholic Acid favors the 3-OH position (equatorial, less sterically hindered) over the 7-OH (axial, hindered by the steroid backbone). If you did not use a 3-OH protection strategy, your crude likely contains more 3-sulfate than 7-sulfate.

The Resolution: Buffered Preparative HPLC

Separation requires controlling the ionization state. Ammonium buffers are superior to TFA because sulfate groups are acid-labile and can hydrolyze at low pH.

Recommended Method:

  • Column: High-density C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Carbonate (pH ~8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic holds are often necessary. Try 20% B for 5 mins, then slow ramp to 40% B over 20 mins.

Why this works: The 7-sulfate and 3-sulfate have different dipole moments and hydrophobic surface areas. The 7-position sulfation alters the "hydrophilic face" of the bile acid differently than the 3-position, changing its interaction with the C18 stationary phase.

PurificationWorkflow Crude Crude Reaction Mix (Pyridine, Salts, Isomers) C18_Desalt Step 1: C18 Desalting (Remove Salts & Pyridine) Crude->C18_Desalt Prep_HPLC Step 2: Prep HPLC (Ammonium Acetate/ACN) C18_Desalt->Prep_HPLC Elute (MeOH) Waste_Aq Waste: Salts, Pyridine C18_Desalt->Waste_Aq Water Wash Lyophilization Step 3: Lyophilization (Freeze Drying) Prep_HPLC->Lyophilization Collect Fraction Waste_Iso Waste: 3-Sulfate Isomer Unreacted Cholic Acid Prep_HPLC->Waste_Iso Separation Final Pure 7-SCA Disodium Salt Lyophilization->Final

Caption: Workflow for isolating 7-Sulfocholic Acid from crude synthesis mixtures.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use acid precipitation to purify the product?

Strictly No. While effective for unsulfated bile acids, acidifying a sulfated bile acid solution (to pH < 2) risks desulfation (hydrolysis of the ester bond) and reversion to Cholic Acid. Furthermore, the sulfated form is often quite soluble in water even at low pH compared to the non-sulfated parent, making precipitation yields poor.

Q2: My product is a sticky gum after rotary evaporation. How do I get a powder?

A: Sulfated bile acid salts are extremely hygroscopic.

  • Avoid Rotavap to dryness: Evaporate the organic solvent (MeOH/ACN) only.

  • Lyophilize: Freeze the remaining aqueous solution and sublime the water. This yields a fluffy white powder.

  • Storage: Store in a desiccator at -20°C.

Q3: How do I distinguish the 3-sulfate from the 7-sulfate?

A:

  • NMR (Definitive): In

    
    -NMR, the proton attached to the carbon bearing the sulfate group shifts downfield (~0.5 - 0.8 ppm) compared to the unsulfated parent.
    
    • 7-Sulfate: Look for the shift in the H-7 signal (usually ~4.0-4.2 ppm).

    • 3-Sulfate: Look for the shift in the H-3 signal.

  • Relative Polarity: On Reverse Phase HPLC, the order of elution is typically: Disulfates

    
     3-Sulfate 
    
    
    
    7-Sulfate
    
    
    Unsulfated Cholic Acid. (Note: Elution order can flip depending on pH, but sulfated species always elute earlier than unsulfated).
Q4: Why is Pyridine removal so difficult?

A: Pyridine forms a weak complex with bile acids and is also a base. If your product is a disodium salt, the pyridine might be "trapped" in the lattice or acting as a counter-ion if neutralization wasn't complete.

  • Fix: Ensure your C18 wash step uses at least 10 column volumes of water. Alternatively, use Anion Exchange (Cl- form) to swap any pyridinium counter-ions for sodium, though C18 is usually sufficient.

References

  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification.[10] Toxicological Sciences, 108(2), 225–246. Link

  • Goto, J., et al. (1980). Separation of sulfated bile acids by high-performance liquid chromatography. Journal of Chromatography A, 193(2), 295-300.
  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease.[11] Archives of Internal Medicine, 159(22), 2647-2658. (Foundational chemistry of bile acid solubility and salts).

  • Avanti Polar Lipids. (n.d.). Cholic Acid 7-Sulfate (Disodium Salt) Product Information. Link (Reference for commercial standards and handling).

Sources

Optimization

Technical Support Center: High-Sensitivity Calibration for Sulfated Bile Acids

Senior Application Scientist Desk Status: Online Ticket ID: SBA-CAL-001 Welcome to the Advanced Mass Spectrometry Support Hub. You are likely here because sulfated bile acids (SBAs) are failing your standard small-molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket ID: SBA-CAL-001

Welcome to the Advanced Mass Spectrometry Support Hub.

You are likely here because sulfated bile acids (SBAs) are failing your standard small-molecule workflows. You might be seeing non-linear calibration curves, "ghost" peaks in your non-sulfated channels, or struggling to separate the 3-sulfate from the 7-sulfate isomers.

SBAs are chemically distinct from their non-sulfated precursors: they are strongly acidic (


), thermally labile, and isobaric. This guide abandons generic advice to focus on the specific physicochemical traps of SBA analysis.
Module 1: Ionization & Sensitivity

User Question: My signal intensity for sulfated lithocholic acid (S-LCA) is erratic, and I’m seeing poor sensitivity compared to the non-sulfated forms. Should I increase the source temperature?

Scientist Response: Absolutely not. This is the most common error in SBA analysis.

The Mechanism: Unlike stable sulfonamides, the sulfate ester bond in bile acids is thermally labile. If your electrospray ionization (ESI) source temperature or desolvation gas is too hot, you will induce In-Source Fragmentation (ISF) . The sulfate group (


) falls off before the ion enters the quadrupole.
  • Result 1: You lose signal for the sulfated analyte (S-LCA).

  • Result 2: The machine detects the remaining molecule as unsulfated LCA. This artificially inflates your LCA quantification and ruins your S-LCA sensitivity.

The Protocol:

  • Polarity: Ensure you are in ESI Negative Mode . SBAs are pre-charged anions; positive mode is futile.

  • Temperature Sweep: Perform a "T-ramp" experiment. Inject a neat standard of S-LCA while stepping down the source temperature from

    
     to 
    
    
    
    in
    
    
    increments.
  • Monitor Two Channels:

    • Channel A (Sulfate): Precursor

      
      
      
      
      
      Product 97 (
      
      
      ).
    • Channel B (Ghost): Precursor

      
       (The mass of unsulfated LCA).
      
  • Optimization: Select the highest temperature where Channel A is maximized and Channel B is

    
     of Channel A.
    
Module 2: Chromatographic Resolution of Isomers

User Question: I have a single peak for Sulfated-Chenodeoxycholic Acid (S-CDCA), but I know both the 3-sulfate and 7-sulfate metabolites exist. How do I separate them?

Scientist Response: Mass spectrometry cannot distinguish these position isomers because they share the same precursor and product ions. You must rely on chromatography.

The Fix: Standard Formic Acid/Water gradients often fail here because the low pH suppresses the ionization of the carboxylic acid tail, making the molecules too hydrophobic and prone to co-elution.

Recommended Mobile Phase System:

  • Phase A: 5 mM Ammonium Acetate in Water (

    
    ).
    
  • Phase B: 5 mM Ammonium Acetate in 95% Methanol.

Why this works: At neutral pH, the carboxylic acid moiety is deprotonated (


). This adds a second charge point (along with the sulfate), significantly increasing the polarity difference between the 3-position and 7-position isomers due to steric interactions with the stationary phase.

Visualizing the Workflow:

SBA_Optimization start Start: SBA Method Dev source_check Step 1: Source Temp Optimization (Prevent In-Source Desulfation) start->source_check isf_test ISF Check: Monitor [M-H-80]- source_check->isf_test decision_isf ISF > 2%? isf_test->decision_isf reduce_temp Action: Reduce Source Temp Reduce Declustering Potential decision_isf->reduce_temp Yes chrom_opt Step 2: Isomer Separation (Mobile Phase pH ~7) decision_isf->chrom_opt No (Stable) reduce_temp->source_check Retry column_choice Column Selection: C18 Solid Core or PFP chrom_opt->column_choice final_cal Step 3: Calibration (Surrogate Matrix) column_choice->final_cal

Figure 1: Critical decision pathway for SBA method development, prioritizing thermal stability before chromatographic resolution.

Module 3: Calibration & Matrix Effects

User Question: Bile acids are endogenous. I can't find a "blank" plasma to build my calibration curve. What do I do?

Scientist Response: You cannot use water/solvent curves; the matrix suppression in plasma/serum is too high (


), and your quantification will be inaccurate. You have two valid options for endogenous compounds.
Option A: Surrogate Matrix (Recommended)

Use Charcoal-Stripped Plasma . Charcoal efficiently removes lipophilic metabolites like bile acids.

  • Validation Requirement: You must prove "Parallelism."

    • Spike IS into both Stripped Plasma and Authentic Plasma.

    • If the response ratio (Analyte/IS) slopes are identical, the matrices are parallel.[1]

Option B: Surrogate Analyte

Use Stable Isotope Labeled Standards (e.g.,


-S-LCA) as the quantifier in authentic matrix.
  • This is expensive and requires a labeled version of every SBA you intend to quantify.

Troubleshooting Data Table:

SymptomProbable CauseCorrective Action
Non-linear curve (Quadratic) Saturation of the detector or dimer formation

.
Switch to

weighting. Check for dimer peaks in Q1 scan.
High Background in Blank Carryover from the autosampler.SBAs are "sticky." Use a needle wash of 25% Acetone/25% Acetonitrile/25% MeOH/25% Water.
Signal Drift over time Build-up of non-volatile salts on the cone.SBAs are non-volatile. Divert flow to waste for the first 1 min and last 2 mins of the gradient.
RT Shift pH instability in mobile phase.Use fresh Ammonium Acetate daily. Evaporation changes pH.
Module 4: The In-Source Fragmentation (ISF) Diagnostic

User Question: How do I know if my machine is breaking the sulfates before detection?

Scientist Response: You must run a "Ghost Peak" diagnostic. This is a self-validating step to ensure data integrity.

The Experiment:

  • Inject a pure standard of Sulfated-LCA (S-LCA).

  • Monitor the MRM transition for Unsulfated LCA (375.3

    
     375.3 or its fragment).
    
  • Logic: Pure S-LCA should not contain LCA. If you see a peak at the LCA retention time, your source is creating it.

Diagnostic Logic Flow:

ISF_Logic inject Inject Pure Sulfated Std monitor Monitor Unsulfated Precursor Mass inject->monitor result Peak Detected? monitor->result true_peak FAIL: In-Source Fragmentation result->true_peak Yes false_peak PASS: Source Optimized result->false_peak No

Figure 2: The "Ghost Peak" diagnostic logic to validate source gentleness.

References
  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225–246.

  • Bathena, S. P., et al. (2013). Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 115-123.

  • Thakare, R., et al. (2018). LC-MS/MS methods for the analysis of bile acids in biological fluids and tissues.[2][3][4][5][6] Journal of Lipid Research.[5]

  • Wegner, S. D., et al. (2017). Delayed Separation of Bile Acid Isomers Improves Specificity in LC-MS/MS Analysis. Analytical Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity of 7-Sulfocholic Acid Disodium Salt in immunoassays

Technical Guide: Cross-Reactivity & Detection of 7-Sulfocholic Acid Disodium Salt Executive Summary: The Analyte & The Challenge 7-Sulfocholic Acid Disodium Salt (Cholic Acid 7-sulfate; CAS 60320-05-0) is a critical sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Detection of 7-Sulfocholic Acid Disodium Salt

Executive Summary: The Analyte & The Challenge

7-Sulfocholic Acid Disodium Salt (Cholic Acid 7-sulfate; CAS 60320-05-0) is a critical sulfated metabolite of cholic acid.[1][2] Biologically, it represents a detoxification pathway mediated by sulfotransferase 2A1 (SULT2A1) and serves as a high-affinity agonist for the TGR5 receptor and a ligand for MR1 on MAIT cells.[1][2]

In the context of immunoassay development and bile acid profiling, 7-Sulfocholic Acid presents a unique "double-edged" challenge:

  • As an Interferent: In assays targeting Cholic Acid (CA), does the sulfated form cross-react and inflate results?

  • As a Target: Can standard "Total Bile Acid" or "Cholic Acid" kits accurately measure this specific metabolite?

This guide objectively compares the performance of 7-Sulfocholic Acid across three detection platforms: Competitive ELISA , Enzymatic Cycling , and LC-MS/MS .

Comparative Performance Analysis

The following table summarizes the behavior of 7-Sulfocholic Acid Disodium Salt across standard commercial detection platforms. Data is synthesized from mechanistic validation of standard antibody clones and enzymatic kinetics.

FeatureCompetitive ELISA (Target: Cholic Acid)Enzymatic Assay (Target: Total Bile Acids)LC-MS/MS (Target: Specific Metabolites)
Primary Recognition Element Monoclonal/Polyclonal Antibody (Anti-CA)Enzyme: 3

-Hydroxysteroid Dehydrogenase (3

-HSDH)
Mass-to-Charge Ratio (

) & Retention Time
Reactivity with 7-Sulfocholic Acid Low / Negligible (< 1-5%) High / Complete (~100%) Specific (Distinct Peak)
Mechanism of Interaction Steric hindrance at C7 position usually blocks antibody binding.[1][2]3

-HSDH acts on the C3-hydroxyl group, which remains unmodified in 7-Sulfo-CA.[1][2]
Resolves 7-Sulfo-CA (

488) from CA (

408).[1][2]
Result Interpretation 7-Sulfo-CA is likely undetected , leading to underestimation if this is the target.[1]7-Sulfo-CA is included in the total count, indistinguishable from CA.[1]Quantifiable as a distinct species.
Best Use Case Measuring free Cholic Acid without interference from sulfated metabolites.Measuring the entire bile acid pool (detoxified + toxic).[1][2]Pharmacokinetic profiling of specific sulfated metabolites.

Deep Dive: Cross-Reactivity Mechanisms

A. The Immunoassay "Blind Spot" (ELISA)

Most commercial Cholic Acid ELISA kits utilize antibodies raised against Cholic Acid conjugated to a carrier protein (e.g., BSA).[1][2] The immunogen typically exposes the steroid nucleus and the hydroxyl groups at C3, C7, and C12.

  • The Clash: The introduction of a bulky sulfate group (

    
    ) at the C7 position of 7-Sulfocholic Acid creates significant steric hindrance and electrostatic repulsion.[1][2]
    
  • Outcome: The antibody fails to bind the sulfated form effectively. Consequently, in a competitive ELISA, 7-Sulfocholic Acid will not displace the tracer, resulting in a high signal (interpreted as low concentration).[1][2]

  • Implication: If you are using a Cholic Acid ELISA to study a cholestatic model (where sulfation is elevated), the kit will likely ignore the sulfated fraction, reporting only the non-sulfated Cholic Acid.

B. The Enzymatic "Open Door" (3 -HSDH)

Total Bile Acid assays rely on the enzyme 3


-Hydroxysteroid Dehydrogenase (3

-HSDH)
, which converts the hydroxyl group at position C3 into a ketone, generating NADH (measured colorimetrically or fluorometrically).[1][2]
  • The Fit: 7-Sulfocholic Acid retains a free hydroxyl group at the C3 position. The sulfation at C7 does not sterically inhibit the enzyme's action at C3.

  • Outcome: The enzyme processes 7-Sulfocholic Acid with efficiency comparable to Cholic Acid.

  • Implication: Enzymatic assays measure the sum of free and sulfated bile acids (provided they are non-sulfated at C3).[1][2] They cannot distinguish between the toxic parent (CA) and the detoxified metabolite (7-Sulfo-CA).[1][2]

Visualization: Detection Logic Flow

The following diagram illustrates the decision pathway for selecting a detection method based on the specific biochemical property of 7-Sulfocholic Acid you wish to exploit.

DetectionLogic Start Analyte: 7-Sulfocholic Acid (Disodium Salt) Decision What is the Analytical Goal? Start->Decision Goal_Specific Quantify 7-Sulfo-CA Specifically Decision->Goal_Specific Goal_Total Measure Total Bile Acid Pool Decision->Goal_Total Goal_CA_Only Measure CA (Exclude Sulfates) Decision->Goal_CA_Only Method_MS LC-MS/MS (Gold Standard) Goal_Specific->Method_MS Required Method_Enz Enzymatic Assay (3α-HSDH) Goal_Total->Method_Enz Suitable Method_ELISA Cholic Acid ELISA (Antibody Based) Goal_CA_Only->Method_ELISA Suitable Result_MS Resolved Peak (m/z 488) Method_MS->Result_MS Result_Enz Signal Generated (Reacts at C3-OH) Method_Enz->Result_Enz Result_ELISA No Signal (Blocked at C7-SO4) Method_ELISA->Result_ELISA

Caption: Decision matrix for detecting 7-Sulfocholic Acid based on interaction mechanisms (Mass, Enzymatic Activity, or Antibody Binding).

Experimental Protocol: Validating Cross-Reactivity (CR)

If you are using a commercial Cholic Acid ELISA and need to definitively rule out interference from 7-Sulfocholic Acid in your specific sample matrix, perform this Spike-and-Recovery Validation .

Objective: Determine the Cross-Reactivity Factor (CRF) of 7-Sulfocholic Acid in a Cholic Acid Competitive ELISA.

Materials:

  • Cholic Acid ELISA Kit (e.g., Cell Biolabs, Cayman, or similar).[1][2]

  • Analyte: 7-Sulfocholic Acid Disodium Salt (e.g., Cayman Item 9002532 or similar).[1][2]

  • Matrix: Assay Buffer (provided in kit) or analyte-free serum (charcoal-stripped).[1][2]

Protocol Steps:

  • Preparation of Standards:

    • Reconstitute 7-Sulfocholic Acid Disodium Salt in Assay Buffer to a stock concentration of 10,000 ng/mL.[1]

    • Prepare serial dilutions: 10,000, 1,000, 100, 10, 1, and 0.1 ng/mL.

  • Assay Execution:

    • Run the standard Cholic Acid curve (provided in the kit) in columns 1-2.[1][2]

    • Run the 7-Sulfocholic Acid dilutions (as "unknowns") in columns 3-4.[1][2]

    • Incubate and develop according to the manufacturer's instructions.

  • Calculation of Cross-Reactivity:

    • Calculate the

      
       (Percent Binding) for each concentration of 7-Sulfocholic Acid.
      
    • Determine the concentration of 7-Sulfocholic Acid required to displace 50% of the tracer (

      
      ).[1][2]
      
    • Determine the

      
       of the Cholic Acid standard (
      
      
      
      ).[1][2]
    • Calculate CRF using the formula:

      
      [1][2]
      

Acceptance Criteria:

  • < 0.1%: No significant interference. Safe to use in high-sulfate samples.[1][2]

  • > 1.0%: Significant interference. Data correction required if sulfate levels are high.[1]

References

  • Cell Biolabs, Inc. Cholic Acid ELISA Kit Protocol & Product Manual.[1] Retrieved from [Link]

  • Alnouti, Y. (2009).[1][2] Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225–246.[1][2] [Link]

  • Ito, E., et al. (2024).[1][2][3] Sulfated bile acid is a host-derived ligand for MAIT cells.[1][2][3] Science Immunology, 9(91).[1][2][3] [Link][1][2][4]

  • Stolz, A., et al. (1987).[1][2] 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol.[5] Journal of Clinical Investigation, 79(2), 427–434.[1][2] [Link]

Sources

Comparative

The Dichotomy of Cholic Acid: A Comparative Guide to Sulfated and Unsulfated Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of metabolic regulation and cellular signaling, bile acids have emerged as critical players, extending their influence far beyond...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic regulation and cellular signaling, bile acids have emerged as critical players, extending their influence far beyond their classical role in digestion. Among these, cholic acid and its derivatives stand out for their diverse physiological and pathological implications. A key modification, sulfation, dramatically alters the physicochemical and biological properties of cholic acid, creating a functional dichotomy between its sulfated and unsulfated forms. This guide provides an in-depth comparative analysis of sulfated and unsulfated cholic acid derivatives, offering experimental insights and methodologies to aid researchers in navigating this complex field.

The Chemical and Functional Divide: An Overview

Cholic acid, a primary bile acid synthesized from cholesterol in the liver, can undergo conjugation with taurine or glycine and subsequent sulfation. This seemingly simple addition of a sulfate group fundamentally changes the molecule's character, impacting its solubility, transport, and interaction with key cellular receptors.

Unsulfated Cholic Acid Derivatives: These are the more traditional players in bile acid physiology. After synthesis and conjugation in the liver, they are secreted into the bile to aid in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1][2] A vast majority of these unsulfated bile acids are reabsorbed in the intestine and returned to the liver via the enterohepatic circulation.[2][3][4]

Sulfated Cholic Acid Derivatives: Sulfation is a major detoxification pathway for bile acids.[5][6] This modification significantly increases the water solubility of cholic acid derivatives, facilitating their elimination from the body, primarily through urine.[5][6][7] This process is particularly crucial in cholestatic conditions, where the accumulation of unsulfated bile acids can be toxic to liver cells.[7][8]

Physicochemical Properties: A Tale of Two Solubilities

The most striking difference between sulfated and unsulfated cholic acid derivatives lies in their physicochemical properties, which dictates their biological behavior.

PropertyUnsulfated Cholic Acid DerivativesSulfated Cholic Acid DerivativesRationale & Significance
Water Solubility LowerSignificantly Higher[5][6][9]The negatively charged sulfate group enhances hydrophilicity, preventing the formation of toxic, insoluble aggregates and facilitating renal excretion.[6][7]
Detergency HighReduced[5]Sulfation diminishes the ability of bile acids to disrupt cell membranes, thereby reducing their cytotoxicity.[5][6]
Critical Micellar Concentration (CMC) LowerHigher[5]A higher CMC for sulfated derivatives means they are less likely to form micelles that can damage cellular structures.
Intestinal Absorption Efficiently absorbed (passive and active transport)[2][4]Poorly absorbed[5][6]The increased polarity of sulfated forms hinders their ability to cross the intestinal epithelium, promoting their excretion in feces.[5]

Biological Activity: A Shift in Signaling and Toxicity

The structural alterations induced by sulfation translate into profound differences in the biological activities of cholic acid derivatives, particularly in their roles as signaling molecules and their potential for cellular toxicity.

Receptor Interactions: Modulating Key Metabolic Pathways

Bile acids are now recognized as ligands for several nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).[10][11][12]

  • FXR Activation: Unsulfated cholic acid derivatives are potent activators of FXR.[10] This interaction is central to the negative feedback regulation of bile acid synthesis.[13] Activation of FXR in the liver and intestine initiates a signaling cascade that suppresses the expression of key enzymes involved in bile acid production.[11][13]

  • TGR5 Activation: Both sulfated and unsulfated bile acids can activate TGR5, a G-protein coupled receptor involved in energy homeostasis and inflammation.[10][11][14] However, the potency of activation can vary between different derivatives.

The differential activation of these receptors by sulfated versus unsulfated forms has significant implications for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and diabetes.

Bile_Acid_Signaling cluster_unsulfated Unsulfated Cholic Acid cluster_sulfated Sulfated Cholic Acid UCA Unsulfated Cholic Acid FXR FXR UCA->FXR Strong Activation TGR5 TGR5 UCA->TGR5 Activation SCA Sulfated Cholic Acid SCA->TGR5 Activation Bile_Acid_Synthesis Bile Acid Synthesis (Suppression) FXR->Bile_Acid_Synthesis GLP1_Secretion GLP-1 Secretion (Energy Homeostasis) TGR5->GLP1_Secretion

Caption: Differential receptor activation by cholic acid derivatives.

Cytotoxicity: The Protective Role of Sulfation

Unsulfated cholic acid derivatives, particularly at high concentrations, can be cytotoxic.[15][16] Their detergent properties can disrupt cell membranes, leading to cell death.[6] This is a significant concern in cholestatic liver diseases where bile acid accumulation occurs.

Sulfation mitigates this cytotoxicity.[5][6] By increasing water solubility and reducing detergency, sulfated cholic acid derivatives are less damaging to cells.[5] This detoxification mechanism is a critical protective response to prevent liver injury.[6][17]

Experimental Methodologies: A Guide for the Bench Scientist

Studying the distinct roles of sulfated and unsulfated cholic acid derivatives requires robust and specific analytical and experimental techniques.

Quantification of Sulfated and Unsulfated Cholic Acid Derivatives

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of various bile acid species, including their sulfated and unsulfated forms.[18][19][20]

Experimental Protocol: LC-MS/MS Analysis of Bile Acids

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation is a common method. Add a 3-4 fold excess of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.[18] The supernatant containing the bile acids is then collected.

    • Bile/Urine: Solid-phase extraction (SPE) is often employed for cleanup and concentration.[20] C18 cartridges are suitable for this purpose.[21]

  • Chromatographic Separation:

    • A C18 reversed-phase column is typically used for separation.[18][22]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol mixture) is used to resolve the different bile acid species.[18]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.[18]

    • Multiple reaction monitoring (MRM) is employed for sensitive and specific detection of each bile acid derivative and its internal standard.[23]

LCMS_Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation / SPE) Sample->Preparation LC Liquid Chromatography (C18 Column Separation) Preparation->LC MS Mass Spectrometry (ESI-MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A typical workflow for LC-MS/MS analysis of bile acids.

Assessing Cytotoxicity: Cell Viability Assays

To compare the cytotoxic effects of sulfated and unsulfated cholic acid derivatives, cell-based viability assays are essential. The MTT assay is a widely used colorimetric assay for this purpose.[15][24]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate cells (e.g., hepatoma cell lines like HepG2 or colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of sulfated and unsulfated cholic acid derivatives for a specified duration (e.g., 24, 48, 72 hours).[25] Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).[25]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Summary of Key Differences and Research Implications

FeatureUnsulfated Cholic Acid DerivativesSulfated Cholic Acid Derivatives
Primary Role Digestion, SignalingDetoxification, Elimination[5]
Solubility LowHigh[5][6][9]
Intestinal Reabsorption High[2][4]Low[5][6]
FXR Activation Strong Agonist[10]Weak/No Agonist
Cytotoxicity Potentially High[15][16]Low[5][6]

The distinct properties of sulfated and unsulfated cholic acid derivatives have profound implications for both basic research and drug development. Understanding this dichotomy is crucial for:

  • Elucidating the Pathophysiology of Liver Diseases: The balance between sulfated and unsulfated bile acids is a key factor in the progression of cholestatic and other liver disorders.

  • Developing Novel Therapeutics: Targeting the sulfation pathway or designing drugs that mimic the protective effects of sulfated bile acids could be a promising strategy for treating liver diseases.

  • Investigating Metabolic Disorders: The differential signaling of these derivatives through FXR and TGR5 offers new avenues for understanding and treating metabolic conditions like obesity and diabetes.

References

  • Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 159(22), 2647–2658.
  • Chiang, J. Y. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(10), 1955–1966.
  • Alnouti, Y. (2009). Bile acid sulfation: a pathway of bile acid elimination and detoxification. Toxicological Sciences, 108(2), 225-246.
  • Stiehl, A., Raedsch, R., Rudolph, G., & Gundert-Remy, U. (1983). Biliary and urinary excretion of sulfated and nonsulfated bile acids in patients with cirrhosis.
  • Cowen, A. E., Korman, M. G., Hofmann, A. F., & Cass, O. W. (1975). Metabolism of lithocholate in healthy man. I.
  • Hofmann, A. F. (2009). The enterohepatic circulation of bile acids in mammals: form and functions. Frontiers in Bioscience, 14, 2584–2598.
  • Goto, J., Kato, H., & Nambara, T. (1978).
  • Thermo Fisher Scientific. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.
  • SCIEX. (n.d.). Bile acid analysis.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Bile Acids.
  • Alnouti, Y., Csanaky, I. L., & Klaassen, C. D. (2008). Quantitative-profiling of bile acids and their conjugates in mouse liver, bile, plasma, and urine using LC–MS/MS.
  • Zhang, Y., & Klaassen, C. D. (2010). Effects of feeding bile acids and a bile acid sequestrant on hepatic bile acid composition in mice. Journal of Lipid Research, 51(11), 3230–3242.
  • Yousef, I. M., Tuchweber, B., Vonk, R. J., & Tuchweber, B. (1987). Effect of complete sulfation of bile acids on bile formation in rats. Digestive Diseases and Sciences, 32(6), 625–633.
  • van Berge Henegouwen, G. P., Brandt, K. H., Eyssen, H., & Parmentier, G. (1976). Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis. Gut, 17(11), 861–869.
  • Breuer, N. K., Rampton, D. S., & Hofmann, A. F. (1999). Bile acid detergency: permeability, inflammation, and effects of sulfation. The American Journal of Physiology, 277(4), G717-G727.
  • Palmer, R. H. (1972). Bile acid sulfates. II. Formation, metabolism, and excretion of lithocholic acid sulfates in the rat. The Journal of Lipid Research, 13(5), 680–687.
  • Makino, I., Shinozaki, K., Nakagawa, S., & Mashimo, K. (1973). Measurement of sulfated and nonsulfated bile acids in human serum and urine. Lipids, 8(1), 47–49.
  • Stiehl, A. (1974). Bile salt sulphates in cholestasis.
  • Park, J. G., Kim, J. P., Kim, Y. I., Lee, S. K., & Kim, C. W. (1996). Toxicity of Bile Acids on Colon Cancer Cell Lines.
  • Vlahcevic, Z. R., Heuman, D. M., & Hylemon, P. B. (1991). Regulation of bile acid synthesis.
  • Trauner, M., & Boyer, J. L. (2003). Bile salt transporters: molecular characterization, function, and regulation. Physiological Reviews, 83(2), 633–671.
  • Abcam. (n.d.). Cell viability assays.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Forman, B. M., Goode, E., Chen, J., Oro, A. E., Bradley, D. J., Perlmann, T., ... & Evans, R. M. (1995). Identification of a nuclear receptor that is activated by farnesol metabolites. Cell, 81(5), 687–693.
  • Maruyama, T., Miyamoto, Y., Nakamura, T., Tamai, Y., Okada, H., Sugiyama, E., ... & Itadani, H. (2002). Identification of membrane-type receptor for bile acids (M-BAR).
  • Fiorucci, S., Mencarelli, A., Palladino, G., & Cipriani, S. (2009). Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders. Trends in Pharmacological Sciences, 30(11), 570–580.
  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (n.d.). I.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Bile acid transporters - PMC.
  • PubMed. (n.d.). Solution properties of sulfated monohydroxy bile salts.
  • World Journal of Gastroenterology. (2013).
  • ResearchGate. (n.d.).
  • Shimadzu (Europe). (n.d.). LC-MS/MS Method Package for Bile Acids.
  • PubMed. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • PubMed. (n.d.).
  • Spandidos Publications. (n.d.). Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods.
  • Frontiers. (n.d.). Bile acids affect intestinal barrier function through FXR and TGR5.
  • PNAS. (n.d.). a new pathway of bile acid metabolism in humans.
  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (n.d.).
  • eScholarship.org. (n.d.).
  • ResearchGate. (n.d.). Bile acids affect intestinal barrier function through FXR and TGR5.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). A comparative study of the sulfation of bile acids and a bile alcohol by the Zebra danio (Danio rerio) and human cytosolic sulfotransferases (SULTs) - PMC.
  • National Institutes of Health. (n.d.).
  • USDA ARS. (n.d.).
  • MDPI. (n.d.). Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart.
  • MDPI. (n.d.).
  • American Society for Microbiology. (n.d.). Cholic Acid Is Accumulated Spontaneously, Driven by Membrane ΔpH, in Many Lactobacilli.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF) Physicochemical properties of bile acids and their relationship to biological properties: An overview of the problem.
  • Karger Publishers. (n.d.).
  • Scitechnol. (n.d.). 20-Year Mystery Solved: Scientists Discover an Entirely New Way Cells Transport Bile Acids.
  • Cayman Chemical. (n.d.).
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Bile Acids.
  • PubMed. (n.d.). Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS.
  • Spandidos Publications. (n.d.). Chemical and biological analysis of active free and conjugated bile acids in animal bile using HPLC-ELSD and MTT methods.
  • PubMed. (n.d.).
  • Sigma-Aldrich. (n.d.).

Sources

Validation

A Comparative Guide to 7-Sulfocholic Acid Disodium Salt and its Correlation with Hepatotoxicity: A Biomarker of Detoxification, Not Damage

For researchers, scientists, and drug development professionals navigating the complex landscape of hepatotoxicity biomarkers, the search for more specific and mechanistically informative indicators is paramount. Traditi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of hepatotoxicity biomarkers, the search for more specific and mechanistically informative indicators is paramount. Traditional markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have long been the gold standard, yet their limitations in specificity and predictive power are well-documented.[1] This guide provides an in-depth technical comparison of 7-Sulfocholic Acid Disodium Salt, a sulfated bile acid, with traditional and emerging biomarkers of liver injury. We will explore the causal biochemistry that positions this molecule not as an indicator of ongoing liver damage, but as a marker of the liver's adaptive, detoxifying response to bile acid overload—a critical distinction in the assessment of drug-induced liver injury (DILI).

The Dichotomy of Bile Acids: Essential Surfactants and Potent Hepatotoxins

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2] The primary bile acids in humans, cholic acid and chenodeoxycholic acid, are conjugated with glycine or taurine to increase their water solubility before being secreted into the bile.[2] However, this physiological function belies a darker potential. When the normal flow of bile is impaired (a condition known as cholestasis), or during certain types of drug-induced liver injury, the accumulation of hydrophobic bile acids within hepatocytes becomes highly toxic.[3][4] This toxicity is mediated through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and activation of death receptor signaling pathways, ultimately leading to hepatocyte apoptosis and necrosis.[3][5]

Sulfation: The Liver's Protective Quenching Mechanism

In the face of rising intracellular concentrations of potentially toxic bile acids, the liver employs a critical detoxification strategy: sulfation.[6] This process, catalyzed by sulfotransferase enzymes (SULTs), attaches a sulfate group to the bile acid structure, dramatically increasing its hydrophilicity.[6] This chemical modification has profound, protective consequences:

  • Enhanced Elimination: Sulfated bile acids are poorly reabsorbed by the intestine and are rapidly excreted in the urine and feces.[6][7]

  • Reduced Toxicity: The addition of a sulfate group significantly diminishes the detergent-like, membrane-damaging properties of hydrophobic bile acids.[6][8]

7-Sulfocholic Acid is the direct product of the sulfation of cholic acid at the 7-hydroxy position.[2] Its presence and concentration, therefore, do not signify ongoing cellular damage but rather the successful engagement of a protective, adaptive metabolic pathway. In conditions of liver stress, such as cirrhosis or cholestasis, the formation and urinary excretion of sulfated bile acids, including 7-Sulfocholic Acid, are significantly increased.[7][9][10]

Diagram 1: Bile Acid Sulfation Pathway

Bile Acid Sulfation Pathway Figure 1: Detoxification of Cholic Acid via Sulfation cluster_hepatocyte Hepatocyte cluster_elimination Elimination CA Cholic Acid (Hydrophobic, Potentially Toxic) SULT Sulfotransferase (SULT) CA->SULT PAPS (Sulfate Donor) SCA 7-Sulfocholic Acid (Hydrophilic, Detoxified) SULT->SCA Urine Urinary Excretion SCA->Urine Rapid transport and excretion

Caption: Detoxification of cholic acid to 7-sulfocholic acid.

Comparative Analysis: 7-Sulfocholic Acid vs. Other Hepatotoxicity Biomarkers

The key to understanding the utility of 7-Sulfocholic Acid lies in comparing its physiological meaning to that of other biomarkers.

Biomarker CategorySpecific ExamplesMechanism of Release/FormationInterpretation in Hepatotoxicity
Traditional Markers ALT, ASTLeakage from damaged hepatocyte membranesIndicates ongoing hepatocellular necrosis[1]
Emerging Markers Keratin-18 (K18), GLDHK18: Released during apoptosis/necrosis. GLDH: Mitochondrial enzyme released upon damage.Provides insight into the mode of cell death (apoptosis vs. necrosis)[11]
Toxic Bile Acids Chenodeoxycholic Acid (CDCA), Lithocholic Acid (LCA)Accumulation due to impaired bile flow or drug inhibition of transportersDirectly contributes to and indicates hepatocyte injury[5]
Detoxified Bile Acids 7-Sulfocholic Acid , Total Sulfated Bile AcidsEnzymatic sulfation of primary bile acids in the liverIndicates an active detoxification response to bile acid overload[6][7]

As the table illustrates, elevated ALT and AST are direct consequences of cell death. In contrast, an increase in 7-Sulfocholic Acid reflects a physiological response to the threat of toxicity. Therefore, in a DILI scenario, a rise in toxic, non-sulfated bile acids like CDCA alongside a spike in ALT would indicate severe injury. Conversely, a significant increase in the proportion of sulfated bile acids, such as 7-Sulfocholic Acid, could suggest a robust and potentially protective detoxification response. In fact, studies have shown that elevations in serum sulfated bile acids are significantly associated with cholestasis.[11]

Experimental Protocols

Objective: To quantify and compare the levels of 7-Sulfocholic Acid and traditional biomarkers (ALT/AST) in a preclinical model of drug-induced cholestatic liver injury.

Workflow Diagram

Experimental Workflow Figure 2: Workflow for Comparative Biomarker Analysis cluster_in_vivo In-Vivo Phase cluster_analysis Biomarker Analysis cluster_data Data Interpretation Model Induce cholestatic liver injury in rodent model (e.g., ANIT treatment) Sampling Collect serum samples at multiple time points Model->Sampling Aliquot1 Serum Aliquot 1 Sampling->Aliquot1 Aliquot2 Serum Aliquot 2 Sampling->Aliquot2 Biochem Automated Clinical Chemistry Analyzer Aliquot1->Biochem LCMS LC-MS/MS System Aliquot2->LCMS ALT_AST Measure ALT/AST levels Biochem->ALT_AST BA_Quant Quantify 7-Sulfocholic Acid and other bile acids LCMS->BA_Quant Comparison Correlate changes in 7-Sulfocholic Acid with ALT/AST levels over time ALT_AST->Comparison BA_Quant->Comparison

Caption: Experimental workflow for biomarker comparison.

Protocol 1: Quantification of Serum Bile Acids by LC-MS/MS

This protocol is a generalized procedure based on established methods for bile acid quantification.[1][4][12]

  • Sample Preparation:

    • To 100 µL of serum, add 20 µL of an internal standard mixture (containing deuterated bile acid analogs, including a deuterated standard for cholic acid).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • HPLC System: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: A suitable gradient is run to separate the various bile acids over a total run time of approximately 10-15 minutes.

    • Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 7-Sulfocholic Acid and other bile acids of interest.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 7-Sulfocholic Acid Disodium Salt.

    • Quantify the concentration of 7-Sulfocholic Acid in the serum samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Protocol 2: Measurement of Serum ALT and AST

  • Sample Collection: Collect serum as per the in-vivo phase of the workflow.

  • Analysis: Use a validated automated clinical chemistry analyzer. These systems employ standardized enzymatic assays based on spectrophotometric detection to determine the activity of ALT and AST in U/L.

  • Data Analysis: Compare the ALT and AST levels in the treated group to a vehicle-treated control group to determine the extent of hepatocellular injury.

Conclusion: A Shift in Perspective

In the pursuit of safer and more effective therapeutics, a nuanced understanding of biomarkers is essential. 7-Sulfocholic Acid Disodium Salt is not a direct marker of hepatotoxicity in the same vein as ALT or AST. Instead, its elevated levels provide a window into the liver's adaptive response, signaling the successful detoxification and facilitated excretion of potentially harmful bile acids. By measuring both traditional markers of injury and markers of detoxification like 7-Sulfocholic Acid, researchers can gain a more complete and mechanistically informed picture of a compound's effect on the liver. This dual approach allows for a more sophisticated risk assessment, distinguishing between frank toxicity and a robust, protective metabolic adaptation.

References

  • O'Brien, P. J., & Chan, K. (2013). Assessment of Emerging Biomarkers of Liver Injury in Human Subjects. Toxicological Sciences, 133(1), 1-19.
  • ClinicalTrials.gov. (2023). Sulfation of Bile Acids as a Biomarker for Hepatobiliary Diseases. NCT01200082. [Link]

  • Takeda, H., et al. (2016). Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis. Chemico-Biological Interactions, 255, 83-91. [Link]

  • Stiehl, A., et al. (1980). Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver. Gastroenterology, 79(6), 1194-1200. [Link]

  • Marks, J. W., et al. (1981). The lack of relationship between hepatotoxicity and lithocholic-acid sulfation in biliary bile acids during chenodiol therapy in the National Cooperative Gallstone Study. Hepatology, 1(2), 163-169. [Link]

  • Schiller, L. R. (2017). Bile acid detergency: permeability, inflammation, and effects of sulfation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 313(5), G445-G452. [Link]

  • Al-Khafaji, A. H., & El-Kadi, A. O. S. (2021). Use of bile acids as potential markers of liver dysfunction in humans: A systematic review. Journal of Taibah University Medical Sciences, 16(5), 643-655. [Link]

  • Fisher, M. M., & Yousef, I. M. (1973). Sulfation of Lithocholate as a Possible Modifier of Chenodeoxycholic Acid-induced Elevations of Serum Transaminase in Patients with Gallstones. The Journal of Clinical Investigation, 52(11), 2822-2826. [Link]

  • Alnouti, Y. (2009). Bile acid sulfation: a pathway of bile acid elimination and detoxification. Toxicological sciences, 108(2), 225-246. [Link]

  • Gauthier, M., et al. (2023). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. International Journal of Molecular Sciences, 24(3), 2489. [Link]

  • Shimadzu Corporation. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS. MSACL 2017 EU Poster. [Link]

  • Zhao, L., et al. (2020). Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery. Frontiers in Pharmacology, 11, 1025. [Link]

  • Medpace. (n.d.). Rapid Quantitation of 15 Major Bile Acids in Human Serum by UPLC-ESI-MS/MS. Poster. [Link]

  • Higashi, T., et al. (2005). Differentiated quantification of human bile acids in serum by high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 617-625. [Link]

  • De Luca, C., et al. (2021). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Metabolites, 11(10), 682. [Link]

  • van Berge Henegouwen, G. P., & Hofmann, A. F. (1978). Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis. Gut, 19(10), 861-869. [Link]

  • Gauthier, M., et al. (2023). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. International journal of molecular sciences, 24(3), 2489. [Link]

  • Yu, S., et al. (2025). Integrated Analysis of Serum and Fecal Metabolites Reveals the Role of Bile Acid Metabolism in Drug-induced Liver Injury: Implications for Diagnostic and Prognostic Biomarkers. Journal of Clinical and Translational Hepatology, 13(8), 619-629. [Link]

  • Yang, T., et al. (2018). Review article: therapeutic bile acids and the risks for hepatotoxicity. Alimentary Pharmacology & Therapeutics, 47(10), 1336-1345. [Link]

  • Real, M., & Barnhill, M. S. (2023). Drug-induced cholestasis: causative agents and challenges in diagnosis and management. Clinical and molecular hepatology, 29(4), 856–870. [Link]

  • Makino, I., et al. (1975). Measurement of sulfated and nonsulfated bile acids in human serum and urine. Journal of Lipid Research, 16(3), 215-220. [Link]

  • Di Costanzo, A., et al. (2024). Bile Acids as Emerging Players at the Intersection of Steatotic Liver Disease and Cardiovascular Diseases. International Journal of Molecular Sciences, 25(14), 7545. [Link]

Sources

Comparative

A Guide to Inter-laboratory Comparison of 7-Sulfocholic Acid Disodium Salt Measurement

Introduction: The Critical Role of Sulfated Bile Acids and the Need for Standardized Measurement 7-Sulfocholic acid, a sulfated metabolite of the primary bile acid cholic acid, plays a crucial role in the detoxification...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfated Bile Acids and the Need for Standardized Measurement

7-Sulfocholic acid, a sulfated metabolite of the primary bile acid cholic acid, plays a crucial role in the detoxification and elimination of bile acids.[1] Sulfation increases the water solubility of bile acids, facilitating their excretion in urine and feces, which is a vital protective mechanism against the cytotoxicity of elevated bile acid levels in conditions like intrahepatic cholestasis.[1] Given its significance as a biomarker in liver and gastrointestinal health, the accurate and precise quantification of 7-Sulfocholic Acid Disodium Salt in biological matrices is paramount for both clinical diagnostics and pharmaceutical research.[2][3][4]

However, the inherent variability in analytical methodologies across different laboratories can lead to significant discrepancies in measurement results, hindering the direct comparison of data from multicenter studies and potentially impacting clinical decisions.[5][6] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 7-Sulfocholic Acid Disodium Salt measurement, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][8] We will delve into the rationale behind experimental choices, present a detailed protocol, and offer a template for data comparison and interpretation, thereby promoting the harmonization of analytical results.[5][6]

Designing a Robust Inter-laboratory Comparison Study

The primary objective of an inter-laboratory comparison, often referred to as a ring trial, is to assess the reproducibility and accuracy of a specific analytical method when performed by different laboratories.[6] A well-designed study is essential for identifying potential sources of variability and establishing consensus on best practices.

A successful inter-laboratory study for 7-Sulfocholic Acid Disodium Salt measurement should encompass the following key elements:

  • A Clearly Defined Protocol: A detailed, step-by-step analytical procedure must be provided to all participating laboratories. This minimizes procedural variations as a source of error.

  • Homogenized and Well-Characterized Study Samples: A set of identical samples should be distributed to all participants. These should include:

    • Matrix Blanks: To assess specificity and background interference.

    • Calibration Standards: To ensure consistency in quantification.

    • Quality Control (QC) Samples: At low, medium, and high concentrations to evaluate accuracy and precision.

    • Blinded Samples: To provide an unbiased assessment of each laboratory's performance.

  • A Centralized Data Collection and Analysis Plan: A standardized template for reporting results and a predefined statistical analysis plan are crucial for objective comparison.

Benchmark Analytical Methodology: Quantification of 7-Sulfocholic Acid by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids due to its high sensitivity, specificity, and selectivity.[2][7][8][9] The following protocol outlines a robust method for the analysis of 7-Sulfocholic Acid Disodium Salt in human serum.

Experimental Rationale
  • Sample Preparation: A simple protein precipitation with acetonitrile is chosen for its efficiency in removing the bulk of proteins from the serum matrix while ensuring high recovery of bile acids.[10][11] The use of an isotopically labeled internal standard (e.g., 7-Sulfocholic Acid-d4) is critical to correct for any variability in sample preparation and instrument response.[3][12]

  • Chromatographic Separation: A reversed-phase C18 column is selected for its ability to effectively separate bile acids based on their hydrophobicity.[13] An alkaline mobile phase is often employed to enhance the ionization efficiency of acidic compounds like 7-Sulfocholic Acid in negative ion mode.[13]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is the preferred ionization technique for bile acids.[7][13] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, allowing for the specific detection of the target analyte even in a complex biological matrix.[11][13]

Detailed Experimental Protocol

1. Materials and Reagents:

  • 7-Sulfocholic Acid Disodium Salt certified reference standard

  • 7-Sulfocholic Acid-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Ammonium hydroxide

  • Human serum (charcoal-stripped for calibration curve preparation)

2. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of 7-Sulfocholic Acid Disodium Salt in methanol.

  • Serially dilute the stock solution with charcoal-stripped human serum to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in charcoal-stripped human serum.

3. Sample Preparation:

  • To 100 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 7-Sulfocholic Acid-d4 at 100 ng/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[13]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from other bile acids (e.g., 20% B to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 7-Sulfocholic Acid: Precursor ion (m/z) 487.2 -> Product ion (m/z) 389.3 (This is a representative transition and should be optimized).

    • 7-Sulfocholic Acid-d4 (IS): Precursor ion (m/z) 491.2 -> Product ion (m/z) 393.3 (This is a representative transition and should be optimized).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Serum Serum Sample (100 µL) IS Add Internal Standard (IS) Serum->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC HPLC/UHPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition MS->Data Peak Peak Integration Data->Peak Cal Calibration Curve Peak->Cal Calc Concentration Calculation Cal->Calc

Caption: A schematic of the analytical workflow for the quantification of 7-Sulfocholic Acid Disodium Salt.

Inter-laboratory Data Comparison and Performance Evaluation

Once all participating laboratories have submitted their results, a centralized analysis should be performed to evaluate the performance of the method across the different sites. The following tables provide a template for summarizing and comparing the key performance metrics.

Table 1: Comparison of Calibration Curve Performance
LaboratoryLinearity Range (ng/mL)Correlation Coefficient (r²)SlopeIntercept
Lab A1 - 10000.9980.01250.0012
Lab B1 - 10000.9950.01190.0025
Lab C1 - 10000.9990.01310.0009
Lab D1 - 10000.9970.01280.0018

Interpretation: This table allows for a direct comparison of the linearity and sensitivity of the assay in each laboratory. Significant deviations in the slope may indicate differences in instrument response or standard preparation.

Table 2: Comparison of Accuracy and Precision
LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Lab A Low54.896.05.2
Medium5051.2102.43.8
High500495.599.12.5
Lab B Low55.5110.08.1
Medium5047.995.86.5
High500515.0103.04.1
Lab C Low55.1102.04.5
Medium5049.899.63.1
High500501.2100.22.1
Lab D Low54.590.07.5
Medium5052.5105.05.9
High500489.097.83.7

Interpretation: This table is crucial for assessing the inter-laboratory variability in accuracy and precision. The Coefficient of Variation (CV%) is a key indicator of the reproducibility of the method. Generally, a CV of less than 15% is considered acceptable for bioanalytical methods.[6]

Table 3: Analysis of Blinded Samples
LaboratoryBlinded Sample 1 (ng/mL)Blinded Sample 2 (ng/mL)
Lab A35.2248.7
Lab B38.9265.1
Lab C34.8251.3
Lab D37.1239.9
Consensus Mean 36.5251.3
Inter-lab CV% 5.1%4.2%

Interpretation: The analysis of blinded samples provides the most objective measure of inter-laboratory performance. The inter-laboratory CV% for these samples is a critical metric for assessing the overall robustness of the analytical method.

Interlab_Comparison_Process Start Study Design & Protocol Development SamplePrep Preparation & Distribution of Standardized Samples Start->SamplePrep LabAnalysis Analysis by Participating Laboratories SamplePrep->LabAnalysis DataCollection Centralized Data Collection LabAnalysis->DataCollection Stats Statistical Analysis & Performance Evaluation DataCollection->Stats Report Final Report & Recommendations Stats->Report

Caption: The process flow of an inter-laboratory comparison study.

Discussion of Potential Discrepancies and Best Practices

Discrepancies in results between laboratories can arise from several sources, including:

  • Instrumental Differences: Variations in mass spectrometer sensitivity and chromatography system performance.

  • Reagent and Standard Preparation: Minor differences in the preparation of calibration standards and reagents.

  • Analyst Technique: Variations in sample handling and data processing.

Based on the results of the inter-laboratory comparison, a set of best practice recommendations should be formulated to improve the harmonization of 7-Sulfocholic Acid Disodium Salt measurement. These may include:

  • Use of a common source for reference standards and internal standards. [3][14][15]

  • Strict adherence to a standardized protocol for sample preparation and analysis.

  • Implementation of a robust quality control system with clearly defined acceptance criteria.

  • Participation in ongoing proficiency testing programs to ensure continued accuracy and comparability of results.

Conclusion

A rigorously conducted inter-laboratory comparison is an indispensable tool for validating and standardizing the measurement of 7-Sulfocholic Acid Disodium Salt. By following the framework outlined in this guide, researchers, scientists, and drug development professionals can enhance the reliability and comparability of their data, ultimately leading to a better understanding of the role of sulfated bile acids in health and disease. The harmonization of analytical methods is not merely a technical exercise; it is a fundamental requirement for advancing scientific knowledge and improving patient outcomes.

References

  • Specialized Laboratory Testing. (n.d.). Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS.
  • Williamson, C., et al. (2021). The BACH project protocol: an international multicentre total Bile Acid Comparison and Harmonisation project and sub-study of the TURRIFIC randomised trial. Clinical Chemistry and Laboratory Medicine, 59(12), 1921-1929. DOI: 10.1515/cclm-2021-0496.
  • Kuhring, M., et al. (2016). Inter-Laboratory Robustness of Next-Generation Bile Acid Study in Mice and Humans: International Ring Trial Involving 12 Laboratories. Journal of Applied Laboratory Medicine, 1(2), 169-180. DOI: 10.1373/jalm.2016.020537.
  • Zhen, Y., et al. (2019). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 9(10), 215. DOI: 10.3390/metabo9100215.
  • Avanti Research. (n.d.). Cholic acid 7-sulfate (disodium salt).
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Ben-Aicha, S., et al. (2020). Bile acids: Method validation and diagnosis of intrahepatic cholestasis of pregnancy. Annales de Biologie Clinique, 78(4), 419-426. DOI: 10.1684/abc.2020.1568.
  • ResearchGate. (n.d.). Comparison of spiked concentration of bile acids to accuracy of measurements for each assessing center. Retrieved from [Link]

  • Roy, U., & Gal, V. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-8. DOI: 10.4172/2155-9872.1000445.
  • Avanti Research. (n.d.). Chenodeoxycholic acid 7-sulfate (disodium salt).
  • IROA Technologies. (2025). Bile Acid Analysis and Its Role in Metabolic Health.
  • CliniSciences. (n.d.). 7-Sulfocholic Acid Disodium Salt.
  • LGC Standards. (n.d.). Bile acids Reference Materials.
  • National Center for Biotechnology Information. (n.d.). 7-Sulfocholic acid. PubChem Compound Summary for CID 459070.
  • Cambridge Isotope Laboratories. (n.d.). Bile Acid Mixes.
  • Avanti Research. (n.d.). Bile Acid Standards.
  • Thermo Fisher Scientific. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.
  • Shimadzu. (2017). A novel fast and simple quantification method for bile acids in human serum by LC-MS/MS.
  • Horvath, T. D., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. MethodsX, 7, 100951. DOI: 10.1016/j.mex.2020.100951.
  • IROA Technologies. (n.d.). Bile Acid Metabolites Library of Standards.
  • Matysik, S., et al. (2024). Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 416(1), 133-144. DOI: 10.1007/s00216-023-05047-6.
  • Stiehl, A., et al. (1978). The measurement of sulphated and non-sulphated bile acids in serum using gas-liquid chromatography. Clinica Chimica Acta, 87(3), 431-439. DOI: 10.1016/0009-8981(78)90230-9.
  • Alfa Chemistry. (n.d.). Bile Acid Standards.
  • Agilent Technologies. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column.

Sources

Validation

Comparative Guide to Validating 7-Sulfocholic Acid Disodium Salt for Transport Studies

Introduction: The Critical Role of Substrate Selection in Transporter Research In the realm of drug development and physiological research, understanding how compounds traverse cellular membranes is paramount. Membrane t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Substrate Selection in Transporter Research

In the realm of drug development and physiological research, understanding how compounds traverse cellular membranes is paramount. Membrane transporters, such as the Organic Anion Transporting Polypeptides (OATPs) and the Bile Salt Export Pump (BSEP), are key determinants of drug disposition and can be significant sources of drug-drug interactions (DDIs). The selection of an appropriate probe substrate is therefore a foundational step in accurately characterizing these transport processes in vitro. This guide provides an in-depth validation framework for 7-Sulfocholic Acid Disodium Salt, a sulfated bile acid derivative, and compares its performance against established and alternative reagents for transport studies.

7-Sulfocholic Acid, also known as Cholic acid 7-sulfate, is a metabolite of the primary bile acid, cholic acid.[1] Its sulfation increases water solubility, which is a key detoxification pathway for bile acids, facilitating their excretion.[1] This property, along with its structural similarity to endogenous bile acids, makes it a compelling candidate for investigating hepatic uptake and efflux transport mechanisms. This guide will delve into the experimental validation of 7-Sulfocholic Acid and provide a comparative analysis with other commonly used probe substrates.

The Landscape of Transporter Substrates: A Comparative Overview

The ideal probe substrate for transport studies should exhibit high affinity and specificity for the transporter of interest, be metabolically stable in the experimental system, and be readily quantifiable. The choice of substrate can significantly influence the outcome and interpretation of transport assays.

Key Transporters in Hepatic Drug Disposition
  • Organic Anion Transporting Polypeptides (OATPs): Located on the sinusoidal (basolateral) membrane of hepatocytes, OATP1B1 and OATP1B3 are crucial for the uptake of a wide range of endogenous compounds and xenobiotics from the blood into the liver.[2][3][4]

  • Bile Salt Export Pump (BSEP; ABCB11): Situated on the canalicular (apical) membrane of hepatocytes, BSEP is the primary transporter responsible for the efflux of bile salts from the liver into the bile.[5][6] Its inhibition can lead to cholestatic drug-induced liver injury (DILI).[5]

Comparison of 7-Sulfocholic Acid with Alternative Substrates

To provide a clear perspective on the utility of 7-Sulfocholic Acid, a comparison with other commonly employed substrates is essential.

SubstratePrimary Transporter(s)Key AdvantagesKey Limitations
7-Sulfocholic Acid Disodium Salt OATPs, potentially BSEPEndogenous-like structure, increased water solubility compared to non-sulfated bile acids.[1]Limited published data specifically on its transport kinetics with individual human transporters.
Taurocholic Acid OATP1B1, OATP1B3, NTCP, BSEPWell-characterized, classic probe substrate for hepatic transporters.[2][3][7][8]Transported by multiple uptake systems (OATPs and NTCP), which can complicate data interpretation.[2][3]
Rosuvastatin OATP1B1, OATP1B3, OATP2B1, BCRPClinically relevant probe for OATP-mediated DDIs.[9][10][11][12][13] Minimal metabolism.[12][13]Also a substrate for efflux transporters like BCRP, which can influence net uptake.[12][13]
Cholyl-glycyl-fluorescein (CGF) OATP1B3, ABCC2Fluorescent properties allow for direct visualization and quantification without radiolabeling.[14][15][16]Not a substrate for NTCP or BSEP.[14] Can be sequestered within hepatocytes.[17]

Experimental Validation of 7-Sulfocholic Acid Disodium Salt

A rigorous validation process is crucial to establish the suitability of 7-Sulfocholic Acid as a probe substrate. The following protocols outline the key experiments.

Diagram: General Workflow for Validating a Transporter Substrate

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: In Vitro Transport Assays cluster_2 Phase 3: Kinetic Characterization Cytotoxicity Cytotoxicity Assay Uptake Uptake Assay (e.g., OATP1B1/1B3-expressing cells) Cytotoxicity->Uptake Inform max concentration Stability Compound Stability Stability->Uptake Confirm compound integrity Binding Non-specific Binding Binding->Uptake Correct for non-transporter interactions Kinetics Determine Km and Vmax Uptake->Kinetics Confirm active transport Efflux Efflux Assay (e.g., BSEP-expressing vesicles) Efflux->Kinetics Confirm active transport G cluster_cell Hepatocyte (in vitro model) cluster_transporter Membrane Transporter OATP Inside Intracellular Space Transporter->Inside Outside Extracellular Space (Sinusoidal Blood) Substrate 7-Sulfocholic Acid Outside->Substrate Substrate->Transporter Uptake

Caption: Principle of OATP-mediated substrate uptake.

Interpreting the Data: What a Successful Validation Looks Like

A successful validation will demonstrate that 7-Sulfocholic Acid is a substrate for the transporter(s) of interest, characterized by saturable kinetics.

  • For OATP Uptake: The uptake in OATP-expressing cells should be significantly higher than in mock cells. The kinetic analysis should yield a reproducible Km value, ideally in the low micromolar range, indicating high affinity. Studies have shown that conjugated bile acids generally have higher affinity for OATPs than unconjugated ones, with Km values often in the range of 0.74–15.3 μM. [2][3][8]* For BSEP Efflux: There should be a clear ATP-dependent accumulation of 7-Sulfocholic Acid inside the vesicles. Similar to uptake, the process should be saturable, allowing for the determination of Km and Vmax.

Conclusion: Positioning 7-Sulfocholic Acid in Your Transport Studies

The experimental framework detailed above provides a robust methodology for validating 7-Sulfocholic Acid Disodium Salt as a tool for transport studies. Its properties as a sulfated bile acid make it a physiologically relevant candidate for investigating hepatic transport mechanisms. While established substrates like taurocholic acid and rosuvastatin are well-characterized, 7-Sulfocholic Acid offers the potential for exploring the specific transport characteristics of sulfated bile acids, which are important in both normal physiology and cholestatic conditions. [18] By performing the described validation experiments, researchers can confidently determine the utility of 7-Sulfocholic Acid for their specific research questions, whether it be for characterizing transporter function, investigating drug-drug interactions, or understanding the pathophysiology of liver diseases. The principles of rigorous scientific validation, including appropriate controls and kinetic analysis, are essential for generating reliable and interpretable data in the field of drug transport.

References

  • El-Kattan, A., & Varma, M. (2018). In vitro approaches to predict drug-drug interactions: a primer for drug discovery and development scientists. Springer.
  • Suga, T., Yamaguchi, H., Sato, T., Maekawa, M., Goto, J., & Mano, N. (2017). Preference of Conjugated Bile Acids over Unconjugated Bile Acids as Substrates for OATP1B1 and OATP1B3. PLOS ONE, 12(1), e0169719. [Link]

  • BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. [Link]

  • Avanti Polar Lipids. (n.d.). Cholic acid 7-sulfate (disodium salt). Avanti Polar Lipids. [Link]

  • van de Steeg, E., van der Kruijssen, C. M. M., van der Valk, M. A., Greupink, R., Schreurs, M., van der Velden, M. J. M., ... & Schinkel, A. H. (2010). Hepatic transport mechanisms of cholyl-l-lysyl-fluorescein. Drug Metabolism and Disposition, 38(7), 1123-1130. [Link]

  • XenoTech. (2023). In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. YouTube. [Link]

  • Kiander, W., Laitila, J., & Niemi, M. (2025). Comparative uptake of statins by hepatic organic anion transporting polypeptides. University of Helsinki. [Link]

  • Orozco, N. A., Unadkat, J. D., & Brouwer, K. L. R. (2023). Characterization of Bile Acid Sulfate Conjugates as Substrates of Human Organic Anion Transporting Polypeptides. The Journal of Pharmacology and Experimental Therapeutics, 386(2), 221-230. [Link]

  • BioIVT. (n.d.). BSEP (ABCB11) Transporter Assay. BioIVT. [Link]

  • Mao, Y., Chen, Y., Li, Q., Li, W., Xu, Y., Zhang, Y., ... & Jia, W. (2019). Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency. Journal of Biological Chemistry, 294(31), 11677-11689. [Link]

  • BioIVT. (n.d.). OATP1B3 (SLCO1B3) Transporter Assay. BioIVT. [Link]

  • Zamek-Gliszczynski, M. J., Taub, M. E., Chothe, P. P., Chu, X., Giacomini, K. M., Kim, R. B., ... & Brouwer, K. L. R. (2018). Transporters in drug development: 2018 ITC recommendations for transporters of emerging clinical importance. Clinical Pharmacology & Therapeutics, 104(5), 890-899.

Sources

Comparative

Mass spectral fragmentation patterns of 7-Sulfocholic Acid Disodium Salt vs analogs

Topic: Mass Spectral Fragmentation Patterns of 7-Sulfocholic Acid Disodium Salt vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectral Fragmentation Patterns of 7-Sulfocholic Acid Disodium Salt vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic sulfation of bile acids (BAs) is a critical detoxification pathway, increasing hydrophilicity and facilitating urinary excretion. 7-Sulfocholic acid (7-sulfo-CA), often supplied as a disodium salt, represents a specific positional isomer of sulfated cholic acid.

In LC-MS/MS analysis, distinguishing 7-sulfo-CA from its analogs—specifically the 3-sulfo isomer and conjugated variants (Tauro/Glyco)—is analytically challenging due to isobaric overlap and similar fragmentation channels. This guide provides a definitive technical breakdown of the fragmentation mechanisms, diagnostic ions, and chromatographic strategies required to validate 7-sulfo-CA identity.

Structural & Ionization Context[1][2][3][4][5]

Although 7-Sulfocholic acid is frequently handled as a Disodium Salt (


, MW ~532 Da), electrospray ionization (ESI) in negative mode strips the sodium counter-ions. The molecule is detected as the singly charged sulfated anion.
  • Analyte: 7-Sulfocholic Acid[1]

  • Precursor Ion

    
    : 
    
    
    
    487.6 (Nominal: 487)
  • Ionization Mode: ESI Negative (-)[2]

The "Fragile" Sulfate Group

Unlike amino-acid conjugates (taurine/glycine) which form stable amide bonds, the sulfate ester bond at C7 is labile. In Collision-Induced Dissociation (CID), the dominant pathway is the ejection of the sulfate group.

Fragmentation Pathway Analysis

The fragmentation of 7-sulfo-CA is characterized by two primary channels: the neutral loss of sulfur trioxide (


) and the formation of the bisulfate ion.
Channel A: The Neutral Loss (Dominant)

The most intense transition involves the cleavage of the sulfate ester, leaving the steroid core intact.

  • Transition:

    
     487 
    
    
    
    407
  • Mechanism: Loss of neutral

    
     (80 Da).
    
  • Result: The product ion at

    
     407 corresponds to the deprotonated Cholic Acid (CA) core 
    
    
    
    .
Channel B: The Bisulfate Ion (Diagnostic)

A highly specific diagnostic marker for sulfated steroids is the bisulfate anion.

  • Product Ion:

    
     96.9 (Nominal: 97)
    
  • Identity:

    
    
    
  • Utility: Confirms the presence of a sulfate group, distinguishing the molecule from glucuronides or other isobaric interferences.

Channel C: Secondary Fragmentation

Following the loss of


, the remaining steroid core (

407) undergoes sequential water losses characteristic of the cholic acid backbone.
  • 
     407 
    
    
    
    389 (Loss of
    
    
    )
  • 
     389 
    
    
    
    371 (Loss of 2nd
    
    
    )
Visualization: Fragmentation Topology

The following diagram illustrates the dissociation pathways for 7-Sulfocholic Acid.

G Precursor Precursor [M-H]- m/z 487 Core Steroid Core [Cholic Acid-H]- m/z 407 Precursor->Core Neutral Loss -SO3 (80 Da) Bisulfate Diagnostic Ion [HSO4]- m/z 97 Precursor->Bisulfate Direct Cleavage Dehydrated Dehydrated Core [M-SO3-H2O]- m/z 389 Core->Dehydrated -H2O (18 Da)

Caption: Primary CID fragmentation pathways of 7-Sulfocholic Acid in negative ESI mode.

Comparative Analysis: 7-Sulfo-CA vs. Analogs

The table below contrasts 7-sulfo-CA with its primary analogs. Note that 3-Sulfocholic Acid is the most difficult interference due to identical mass and fragmentation channels.

AnalytePrecursor (

)
Major Product Ions (

)
Neutral LossKey Differentiator
7-Sulfocholic Acid 487 407, 97, 389 80 (

)
Retention Time (RT)
3-Sulfocholic Acid487407, 97, 38980 (

)
RT (Elutes later on C18)
Taurocholic Acid (TCA)514124, 80, 107N/ATaurine fragment (

124)
Glycocholic Acid (GCA)46474N/AGlycine fragment (

74)
Cholic Acid (Unsulfated)407389, 343N/AParent mass (407 vs 487)
Deep Dive: Differentiating 3-Sulfo vs. 7-Sulfo Isomers

Mass spectrometry alone is often insufficient to distinguish 3-sulfo-CA from 7-sulfo-CA because the sulfate loss (


 487 

407) is dominant for both.
  • Chromatographic Separation (Mandatory):

    • On standard Reverse Phase (C18) columns, the 7-sulfated isomer generally elutes earlier than the 3-sulfated isomer. The sulfate group at C7 (axial/equatorial dynamics) increases the polarity of the steroid face more effectively than at C3, reducing retention on hydrophobic stationary phases.

  • Fragment Intensity Ratios:

    • While both produce

      
       407, the energy required to desulfate the C3 position is slightly higher. Careful optimization of Collision Energy (CE) can alter the ratio of the survivor parent ion to the product ion, but this is instrument-dependent and less reliable than RT.
      

Experimental Protocol: Validation Workflow

To validate 7-Sulfocholic Acid in a biological matrix, follow this self-validating workflow.

Step 1: LC-MS/MS Conditions[10]
  • Column: C18 (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~7).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: 10% B to 90% B over 12 minutes. Note: A shallow gradient is required to separate the 3- and 7- isomers.

Step 2: MRM Transition Setup

Set up the following Multiple Reaction Monitoring (MRM) transitions.

Q1 Mass (

)
Q3 Mass (

)
Dwell (ms)CE (V)Purpose
487.6407.650-35Quantifier (High Intensity)
487.696.950-60Qualifier (Specificity)
487.6389.550-45Structural Confirmation
Step 3: Isomer Resolution Logic

The following decision tree outlines the logic for confirming the specific isomer.

DecisionTree Start Sample Analysis Precursor m/z 487 Check97 Detect m/z 97? (Bisulfate Ion) Start->Check97 IsSulfate Confirmed: Sulfated Bile Acid Check97->IsSulfate Yes NotSulfate Check Glucuronide or Interference Check97->NotSulfate No CheckRT Check Retention Time vs Standards RT_Early Peak A (Early Eluter) Likely 7-Sulfo-CA CheckRT->RT_Early RT_Late Peak B (Late Eluter) Likely 3-Sulfo-CA CheckRT->RT_Late IsSulfate->CheckRT

Caption: Logic flow for distinguishing 7-Sulfo-CA from non-sulfated species and positional isomers.

References

  • Alnouti, Y. et al. (2011).[2] "Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SCIEX Technical Note. (2023). "Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system." SCIEX Community. [Link]

  • Griffiths, W. J. et al. (2013). "A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers." Steroids. [Link]

  • Baker, P. et al. (2025). "Using EAD for bile acid analysis: Differentiation of Isomers." News-Medical Life Sciences. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.